molecular formula C10H19N3O3 B172364 (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate CAS No. 170164-47-3

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Número de catálogo: B172364
Número CAS: 170164-47-3
Peso molecular: 229.28 g/mol
Clave InChI: RNNSDOSONODDLH-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (CAS 170164-47-3) is a chiral piperazine derivative supplied as a white to yellow solid that should be stored sealed in a dry, dark place at 2-8°C . This compound features both a tert-butoxycarbonyl (Boc) protecting group and a carboxamide functional group on a single, stereochemically defined piperazine ring, making it a versatile and valuable synthon in medicinal and organic chemistry. The Boc group is a cornerstone of synthetic strategy, as it protects the secondary amine from unwanted reactions and can be readily removed under mild acidic conditions to unveil a reactive amine for further molecular elaboration . Piperazine rings are a prevalent structural motif in pharmaceuticals, often used to optimize a molecule's physicochemical properties or as a scaffold to position key pharmacophores for interaction with biological targets . As a functionalized chiral building block, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is primarily used in the research and development of new bioactive molecules. Its structure makes it particularly useful for constructing more complex piperazine-containing compounds for various investigational applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSDOSONODDLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434925
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170164-47-3
Record name (S)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a ubiquitous structural motif in a multitude of pharmacologically active agents, owing to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker for pharmacophoric groups. The specific stereochemistry at the C3 position and the presence of the carbamoyl and N-Boc protecting groups make this molecule a valuable chiral building block for the synthesis of complex drug candidates, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other therapeutic targets.

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The narrative emphasizes the chemical principles underpinning the synthetic strategy, detailed experimental protocols, and the analytical validation of the synthesized compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key challenge lies in the stereoselective introduction of the carbamoyl group at the C3 position and the regioselective protection of the piperazine ring. Two primary synthetic routes are considered:

  • Route A: Amidation followed by N-Boc Protection. This pathway commences with the readily available chiral starting material, (S)-piperazine-2-carboxylic acid. The carboxylic acid moiety is first converted to the primary amide (carbamoyl group). Subsequently, the piperazine nitrogen at the 1-position is protected with a tert-butoxycarbonyl (Boc) group. This route is often preferred due to the potential for high yields and straightforward purification of the intermediate and final products.

  • Route B: N-Boc Protection followed by Amidation. An alternative approach involves the initial N-Boc protection of (S)-piperazine-2-carboxylic acid, followed by the amidation of the carboxylic acid. This route requires careful control of the regioselectivity of the N-Boc protection to favor the less sterically hindered nitrogen.

This guide will focus on the detailed execution of Route A , which represents a reliable and scalable method for the synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Retrosynthesis Target (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Intermediate1 (S)-piperazine-2-carboxamide Target->Intermediate1 N-Boc Deprotection StartingMaterial (S)-piperazine-2-carboxylic acid Intermediate1->StartingMaterial Amide Hydrolysis

Figure 1: Retrosynthetic analysis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Synthetic Pathway and Experimental Protocols

The synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is presented as a two-step process, with detailed experimental procedures and explanations for each transformation.

Step 1: Synthesis of (S)-piperazine-2-carboxamide

The initial step involves the conversion of the carboxylic acid group of (S)-piperazine-2-carboxylic acid into a primary amide. This transformation is typically achieved using standard peptide coupling reagents to activate the carboxylic acid, followed by the introduction of an ammonia source.

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is a well-established method for forming an active ester intermediate. This intermediate is highly susceptible to nucleophilic attack by ammonia, leading to the formation of the amide bond under mild conditions.

  • Ammonia Source: Aqueous ammonia is a convenient and readily available source of ammonia for the amidation reaction.

  • Solvent System: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is suitable for this reaction as it effectively dissolves the starting materials and reagents.

Experimental Protocol:

  • To a solution of (S)-piperazine-2-carboxylic acid (1.0 eq) in Dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add N-Hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add concentrated aqueous ammonia (28-30%, 5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Extract the aqueous residue with a suitable organic solvent such as Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of Dichloromethane/Methanol) to afford (S)-piperazine-2-carboxamide as a solid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
(S)-piperazine-2-carboxamideC₅H₁₁N₃O129.1685-95
Step 2: Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

The second and final step is the regioselective protection of the nitrogen atom at the 1-position of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is a standard protection reaction for amines.

Causality of Experimental Choices:

  • Protecting Group: The Boc group is widely used for the protection of amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for the introduction of the Boc group.[1]

  • Base: A mild base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable for this reaction.

Experimental Protocol:

  • Dissolve (S)-piperazine-2-carboxamide (1.0 eq) in Dichloromethane (DCM, 15 mL/g) and cool the solution to 0 °C.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM (5 mL/g) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel to yield (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate as a white solid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylateC₁₀H₁₉N₃O₃229.2890-98

digraph "Synthesis_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="(S)-piperazine-2-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="(S)-piperazine-2-carboxamide"]; Product [label="(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label="1. EDC, NHS, DCM\n2. NH4OH (aq)"]; Intermediate -> Product [label="Boc₂O, TEA, DCM"]; }

Figure 2: Synthetic pathway for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and stereochemistry of the intermediate and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The described pathway, commencing from (S)-piperazine-2-carboxylic acid, employs standard and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial applications. The rationale behind the choice of reagents and reaction conditions has been detailed to provide a comprehensive understanding of the synthetic process. The successful synthesis and purification of this valuable chiral building block will facilitate the development of novel therapeutics in various disease areas.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
  • Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 21, 7572.
  • American Chemical Society. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

Sources

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Safety of a Key Building Block

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its utility lies in the versatile piperazine scaffold, a common motif in pharmacologically active compounds, combined with the stereospecificity and the presence of a carbamoyl group that can participate in crucial hydrogen bonding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic flexibility, allowing for selective deprotection and further functionalization.

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be treated as a substance with the potential to cause irritation and potential harm upon improper handling.

Primary Hazards:

  • Skin Irritation: Similar Boc-protected piperazines are known to cause skin irritation.[1][2][3][4] Prolonged or repeated contact may lead to redness, itching, and dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, potentially leading to pain, redness, and blurred vision.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and shortness of breath.[1][2][3][4][5]

GHS Hazard Classification (Anticipated):

Hazard ClassCategory
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]

First-Aid Measures: A Protocol for Immediate Response

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[5][7] Seek prompt medical attention if irritation persists.[5][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult or if respiratory symptoms develop, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and provide plenty of water to drink.[7][8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[6]

Safe Handling and Storage: Proactive Risk Mitigation

The cornerstone of laboratory safety lies in proactive measures for handling and storage.

Handling:

  • Engineering Controls: All handling of solid (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of dust.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Check for leaks and tears before use.

    • Body Protection: A laboratory coat should be worn at all times.

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5] Do not eat, drink, or smoke in areas where chemicals are handled.[6] Avoid dust formation and accumulation.[6][8]

Storage:

  • Container: Keep the container tightly closed and properly labeled.[5][6][8][9]

  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[6][8][9][10]

  • Incompatible Materials: Store separately from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[6][9]

Physical and Chemical Properties

While specific experimental data for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is limited, the following table provides estimated properties based on its structure and data from analogous compounds.

PropertyEstimated Value/InformationSource (Analogous Compounds)
Molecular FormulaC10H19N3O3N/A
Molecular Weight229.28 g/mol N/A
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane.General chemical knowledge
Melting PointNot determined. Likely a solid at room temperature.

Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Conditions to Avoid: Avoid exposure to excessive heat, moisture, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][9]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

No specific toxicological studies have been conducted on (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The information provided is inferred from the toxicological profiles of structurally similar compounds.

  • Acute Toxicity: While not classified as acutely toxic, ingestion, inhalation, or skin absorption of large quantities may be harmful.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not imply a lack of hazard.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal Method: Chemical waste should be handled by a licensed professional waste disposal service.[5][11] Do not allow the material to enter drains or sewer systems.[8][11][12]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[11]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a standard workflow for the safe handling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in a research setting.

Safe_Handling_Workflow Safe Handling Workflow for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in a Closed System handling_weigh->handling_dissolve handling_monitor Monitor Reaction Progress handling_dissolve->handling_monitor cleanup_quench Quench Reaction (if necessary) handling_monitor->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate cleanup_ppe Remove and Dispose of/Clean PPE cleanup_decontaminate->cleanup_ppe

Caption: A stepwise workflow for the safe handling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Chemical Structure and Functional Groups

The following diagram illustrates the chemical structure of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, highlighting its key functional groups that dictate its reactivity and safety considerations.

Chemical_Structure Structure of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate cluster_structure cluster_labels structure boc Boc Protecting Group boc->p1 piperazine Piperazine Core piperazine->p2 carbamoyl Carbamoyl Group carbamoyl->p3 chiral Chiral Center (S) chiral->p4

Caption: Key functional groups of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

Conclusion: A Commitment to Informed Safety

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a compound of significant interest to the scientific community. While it presents certain hazards, a thorough understanding of its potential risks and the implementation of robust safety protocols can ensure its safe and effective use in research and development. This guide serves as a comprehensive resource to that end, emphasizing the principles of proactive risk assessment, proper handling, and emergency preparedness. By adhering to these guidelines, researchers can confidently and safely unlock the synthetic potential of this valuable chemical building block.

References

  • NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. [Link]

  • Xiamen Amoy-Fluorchem Co., Ltd. (S)-Tert-Butyl-3-Aminopiperidine-1-Carboxylate | High Purity Chemical Supplier China. [Link]

  • PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-ethylpiperazine-1-carboxylate. [Link]

  • Acme Bioscience. Safety Data Sheet. [Link]

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate. [Link]

  • Angene Chemical. Safety Data Sheet - tert-Butyl (3-methacrylamidopropyl)carbamate. [Link]

Sources

A Technical Guide to Unlocking New Therapeutic Potential for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a quintessential heterocyclic motif, widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of therapeutic agents.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for versatile structural modifications that can fine-tune a molecule's solubility, basicity, and receptor-binding interactions.[2] Within this important class of building blocks, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate stands out as a high-value chiral intermediate. Its claim to fame is its role as a cornerstone in the synthesis of Sitagliptin, a blockbuster drug for the management of type 2 diabetes.[3]

However, to confine the utility of this versatile scaffold to a single therapeutic target would be a significant underestimation of its potential. The purpose of this guide is to move beyond its established application and provide a forward-looking perspective on novel research and development avenues. We will explore opportunities ranging from the creation of next-generation antidiabetic agents to the expansion into entirely new therapeutic areas and the development of sophisticated chemical biology tools. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for future innovations.

Part 1: The Established Paradigm: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

To appreciate the future potential, we must first master the present. The primary application of (S)-tert-butyl 3-carbamoylpiperazine-1-carboxylate is in the synthesis of DPP-4 inhibitors.

The Mechanism of Action of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to increased insulin release and suppressed glucagon secretion in a glucose-dependent manner.[6][7] This mechanism effectively lowers blood glucose levels with a low intrinsic risk of hypoglycemia, a significant advantage over other antidiabetic drug classes.[5][6]

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Food Incretins GLP-1 & GIP (Active Incretins) Food->Incretins Stimulates Release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Target for Degradation Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Creates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Blocks

Figure 1: Simplified signaling pathway of DPP-4 inhibition.
Foundational Synthesis: The Role in Sitagliptin

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate serves as the chiral core that is coupled with the β-amino acid side chain to form the final Sitagliptin molecule. The Boc (tert-butyloxycarbonyl) group on the N1 position serves as a crucial protecting group, preventing unwanted side reactions while the N4 nitrogen is coupled with the side chain.[3][8]

Protocol 1: Exemplar Peptide Coupling for Sitagliptin Synthesis

This protocol is a generalized representation based on established peptide coupling methodologies described in the literature.[8]

  • Activation of the Carboxylic Acid: In an inert atmosphere (N₂ or Ar), dissolve (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Cool the solution to 0 °C.

  • Add a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive, like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester.

    • Scientist's Note: The use of an additive like HOBt is critical to suppress racemization and improve coupling efficiency by forming a less reactive, more stable active ester intermediate.

  • Coupling Reaction: To the activated ester solution, add (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (1.0 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salt often present with the coupling agent and to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected Sitagliptin precursor.

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., Trifluoroacetic acid in DCM or HCl in dioxane), to yield Sitagliptin.

Part 2: Expanding the Horizon - Novel DPP-4 Inhibitors and Beyond

While Sitagliptin is highly effective, the quest for improved therapeutics is perpetual. This scaffold provides a robust starting point for developing next-generation DPP-4 inhibitors with potentially improved pharmacokinetic profiles, longer duration of action, or novel intellectual property.

Research Area: Next-Generation DPP-4 Inhibitors

The core (S)-piperazine-3-carboxamide moiety is essential for binding to the S2 subsite of the DPP-4 enzyme. However, modifications at the N1 position (after Boc deprotection) and the carbamoyl group can be systematically explored to optimize interactions with other regions of the active site or to modulate physicochemical properties.

Table 1: Proposed Modifications for Novel DPP-4 Inhibitor Development

Modification SiteProposed R-GroupRationale & Desired Outcome
Carbamoyl Nitrogen Small alkyl groups (Me, Et), Cycloalkyl groups (Cyclopropyl)Explore steric tolerance in the S2 extensive subsite. May improve metabolic stability.
Aryl or Heteroaryl ringsIntroduce new vector for interaction with solvent-exposed regions; potential for improved potency.
Piperazine N1 Bicyclic or spirocyclic moietiesIntroduce conformational rigidity to lock in an active conformation; potential for increased selectivity.
Groups with ionizable functions (e.g., carboxylic acid, tetrazole)Modulate pKa and solubility, potentially improving oral bioavailability or enabling alternative formulations.
Research Area: Targeting New Enzyme Classes and Receptors

The true untapped potential lies in leveraging the piperazine scaffold against entirely new targets. Piperazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroactive properties.[9][10] This "privileged" status suggests the scaffold is pre-validated by nature to fit into a variety of biologically relevant binding pockets.

Potential Target Classes:

  • Other Serine Proteases: The core structure, designed for DPP-4, could be adapted to target other proteases with similar active site topographies, such as Fibroblast Activation Protein (FAP) or prolyl endopeptidases.

  • G-Protein Coupled Receptors (GPCRs): The piperazine motif is a classic feature in many CNS-active drugs that target dopamine and serotonin receptors.[11] Exploring derivatives for activity at these receptors is a logical extension.

  • Kinases: While less common, piperazine-containing molecules have been reported as kinase inhibitors (e.g., Imatinib).[12] The scaffold can serve as a template for library synthesis to screen against kinase panels.

Strategy: Diversity-Oriented Synthesis (DOS)

To efficiently explore these new therapeutic areas, a Diversity-Oriented Synthesis (DOS) approach is highly recommended.[13] Starting with the core (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a library of diverse compounds can be rapidly generated by coupling it with a variety of building blocks.

DOS_Workflow cluster_step1 Step 1: N-4 Derivatization cluster_step2 Step 2: Carboxamide Modification Core (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Boc_Deprotection Boc Deprotection (TFA or HCl) Core->Boc_Deprotection Coupling Coupling Reaction (e.g., Reductive Amination, Amide Coupling) Boc_Deprotection->Coupling Modification Selective Modification (e.g., Hofmann Rearrangement, Dehydration to Nitrile) Coupling->Modification Building_Blocks_1 Diverse Aldehydes (R1-CHO) or Acyl Chlorides (R1-COCl) Building_Blocks_1->Coupling Library Diverse Compound Library (Varied R1 and R2) Modification->Library Building_Blocks_2 Diverse Reagents (R2-X) Building_Blocks_2->Modification

Figure 2: Workflow for diversity-oriented library synthesis.

Protocol 2: General Procedure for N-4 Reductive Amination

  • Deprotection: Remove the Boc group from (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate using standard conditions (e.g., 4M HCl in dioxane) to obtain the piperazine hydrochloride salt. Neutralize carefully with a base (e.g., NaHCO₃) and extract the free base into an organic solvent.

  • Imine Formation: Dissolve the free piperazine (1.0 eq) and a selected aldehyde or ketone (1.0-1.2 eq) in a solvent like Dichloroethane (DCE) or Methanol. Add a dehydrating agent like magnesium sulfate or molecular sieves. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

    • Scientist's Note: NaBH(OAc)₃ is preferred for reductive aminations as it is less reactive towards the aldehyde/ketone starting material compared to other hydrides like NaBH₄, minimizing side reactions.

  • Stir the reaction at room temperature for 12-18 hours until completion is confirmed by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the N-4 functionalized product via column chromatography or preparative HPLC.

Part 3: Advanced Applications in Chemical Biology

Beyond direct therapeutic use, derivatives of this scaffold can be powerful tools for basic research and target validation.

Research Area: Development of Chemical Probes

By appending functional tags—such as biotin for affinity purification or a fluorophore for imaging—to a derivative of the core scaffold, potent and selective chemical probes can be synthesized. These probes are invaluable for:

  • Target Identification: Using affinity-based pulldown assays followed by proteomic analysis to identify the cellular binding partners of a new bioactive compound.

  • Target Engagement Studies: Quantifying how much of a drug is bound to its target within a cell or tissue sample.

  • Cellular Imaging: Visualizing the subcellular localization of a target protein.

A common strategy involves functionalizing the N1 position with a linker attached to the desired tag. The linker's length and composition are critical to ensure that the tag does not interfere with the molecule's binding to its target.

Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_primary Primary Screening cluster_secondary Hit Validation & SAR cluster_lead_opt Lead Optimization A1 Library Synthesis (from Protocol 2) B1 High-Throughput Screen (HTS) against Target Panel A1->B1 B2 Identify Initial 'Hits' B1->B2 C1 Dose-Response Curve (IC50/EC50 Determination) B2->C1 C2 Selectivity Profiling (Against related targets) C1->C2 C3 Structure-Activity Relationship (SAR) Studies C2->C3 D1 ADME/Tox Profiling (In Vitro) C3->D1 D2 In Vivo Efficacy (Animal Models) D1->D2 D3 Lead Candidate D2->D3

Figure 3: Experimental workflow for screening and developing novel inhibitors.

Conclusion and Future Outlook

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is far more than a simple intermediate for a single drug class. It represents a validated, versatile, and chiral scaffold poised for significant innovation. The strategic exploration of this molecule's synthetic potential can lead to the development of next-generation DPP-4 inhibitors with superior properties. More excitingly, its proven "drug-like" architecture makes it an ideal starting point for diversity-oriented synthesis campaigns targeting entirely new enzyme families and receptor classes. Finally, its derivatization into sophisticated chemical probes can accelerate fundamental biological discovery. For research organizations and pharmaceutical companies, investing in the creative exploration of this scaffold is a strategic step toward building a robust and diverse drug discovery pipeline.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). PubMed.
  • How do DPP-4 Inhibitors Work (EASY Pharmacology). (2025). YouTube.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.
  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025). PubMed Central.
  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (n.d.). PubMed Central.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (2025).
  • Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.
  • (PDF) Synthesis of Sitagliptin. (n.d.).
  • Process for the preparation of sitagliptin and intermediate compounds. (n.d.).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • DIVERSITY-ORIENTED SYNTHESIS. (n.d.). David Spring's group.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained scaffolds is a premier strategy to achieve these goals. This document provides a comprehensive guide for researchers on the application of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a chiral building block used to install a rigid piperazine-3-carboxamide moiety into peptide sequences. We will explore the fundamental advantages of this scaffold, provide detailed, field-tested protocols for its integration using Solid-Phase Peptide Synthesis (SPPS), and discuss the critical experimental parameters that ensure success.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid proteolytic degradation and an inability to maintain a bioactive conformation. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a native peptide while exhibiting improved drug-like properties.[1][2] A key approach in this field is the introduction of rigid structural motifs that lock the molecule into a specific, biologically relevant three-dimensional shape.[3]

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its inherent chair-like conformation reduces the conformational flexibility of a peptide backbone, which can lead to several significant advantages:[3][6]

  • Enhanced Proteolytic Resistance: The non-natural amide bonds and rigid structure are less recognized by proteases, increasing the peptide's half-life in vivo.[7]

  • Increased Receptor Affinity: Pre-organizing the peptide into its binding conformation reduces the entropic penalty upon binding to its target, potentially leading to higher affinity and potency.

  • Improved Physicochemical Properties: The piperazine moiety can be functionalized to tune solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing pharmacokinetic profiles.[4][6]

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a particularly useful building block as it acts as a constrained surrogate for amino acids, presenting a primary carboxamide for side-chain interactions while providing a rigid backbone structure.[8][9] The Boc-protected N1-amine allows for standard peptide elongation from the N4-position after its initial incorporation.[10]

Reagent Profile and Handling

Successful synthesis begins with a thorough understanding of the starting material. The key properties and handling requirements for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₃[11]
Molecular Weight 229.28 g/mol [11]
Appearance White to off-white solid[10]
Melting Point 103 - 106 °C[11]
Solubility Soluble in organic solvents like Methanol, DMF, DCM[11]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[11]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. May cause skin and eye irritation.[12][13]

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.

The Piperazine Scaffold: A Conformational Anchor

The primary function of the piperazine unit is to restrict the peptide backbone's freedom of rotation. A typical peptide bond has multiple rotatable bonds (Phi, Psi, Omega angles), leading to a high degree of flexibility. By replacing an amino acid residue with the piperazine-3-carboxamide moiety, we introduce a rigid six-membered ring, significantly limiting the available conformational space.

Figure 1: Comparison of a flexible linear peptide segment with a conformationally restricted segment containing a rigid piperazine unit.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the standard Fmoc/tBu SPPS strategy.[14] All steps should be performed in a dedicated SPPS vessel with appropriate agitation.

Workflow Overview

The general workflow for incorporating the piperazine building block involves three main phases: coupling the building block, Boc deprotection at the N1 position, and subsequent chain elongation from the N4 position.

Figure 2: General SPPS workflow for the incorporation of the (S)-Boc-3-carbamoylpiperazine building block.

Protocol 4.1: Coupling to the Resin-Bound Peptide

This protocol describes the acylation of the free N-terminal amine of the growing peptide chain with (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. The secondary amine at the N1 position of the piperazine will form the new amide bond.

Materials:

  • Resin-bound peptide with a free N-terminus

  • (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Prepare Coupling Solution: In a separate vial, dissolve (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (2.0 eq. relative to resin loading), the coupling reagent (e.g., HBTU, 1.95 eq.), and a base (e.g., DIPEA, 4.0 eq.) in a minimal amount of DMF.

    • Causality Note: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid derivative ensures that the activator is fully consumed in activating the building block, minimizing potential side reactions with the resin. The excess base is crucial to neutralize the salt of the incoming building block and maintain an optimal pH for the coupling reaction.

  • Pre-activation: Allow the coupling solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated solution to the swelled peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

    • Expert Insight: Due to the potential steric bulk of the piperazine derivative, a longer coupling time is recommended compared to standard amino acids. A double coupling (repeating steps 2-4) may be necessary for difficult sequences.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. An orange/brown coloration indicates a successful coupling to the secondary amine.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 4.2: On-Resin N1-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is acid-labile and must be removed to allow for further peptide chain elongation from the N4 position.[15]

Materials:

  • Resin from Protocol 4.1

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic Acid (TFA) in DCM

  • DCM

  • Neutralization Solution: 5% (v/v) DIPEA in DMF

Procedure:

  • Resin Preparation: Wash the resin with DCM (3x) to ensure it is solvent-exchanged for the deprotection step.

  • Deprotection: Add the TFA/DCM deprotection solution to the resin and agitate for 2 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Mechanism Note: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide.[16]

  • Scavenging (Optional): If the peptide sequence contains sensitive residues prone to alkylation by the tert-butyl cation (e.g., Trp, Met, Cys), include a scavenger like triisopropylsilane (TIS, 1-2% v/v) in the TFA solution.[16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove all residual acid.

  • Neutralization: Wash the resin with the 5% DIPEA/DMF solution (2x, 5 min each) to neutralize the trifluoroacetate salt of the newly freed N4-amine.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle at the N4-position of the piperazine ring.

Boc_Deprotection Boc_N Boc-N(4)-Piperazine-Peptide Protonated Protonated Intermediate Boc_N->Protonated Protonation TFA + TFA Carbamic_Acid H-N⁺(4)H-Piperazine-Peptide (TFA⁻ salt) Protonated->Carbamic_Acid Loss of CO₂ and tBu⁺ Cleavage Cleavage tBu_cation t-Butyl Cation⁺ Fragmentation Isobutylene + H⁺ tBu_cation->Fragmentation Fragmentation

Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection, yielding the free amine for subsequent reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reaction time/equivalents. 2. Steric hindrance from preceding residues. 3. Poor resin swelling.1. Increase coupling time to 4-6 hours or overnight. 2. Perform a second coupling (double couple). 3. Use a more potent coupling agent like HATU. 4. Ensure resin is fully swelled before starting.
Incomplete Boc Deprotection 1. Insufficient TFA concentration or time. 2. Reagent degradation.1. Increase TFA concentration to 50% or extend deprotection time to 45 minutes. 2. Use fresh, high-quality TFA. 3. Confirm removal with a qualitative test if available.
Side-product formation (t-Butylation) The tert-butyl cation generated during deprotection alkylates nucleophilic side chains (Trp, Met).[16]Add a scavenger such as triisopropylsilane (TIS) or water (1-5%) to the deprotection cocktail to quench the cation.
Racemization Use of excessive base or prolonged activation times with certain coupling reagents.1. Use a base like 2,4,6-collidine which is less likely to cause racemization. 2. Minimize pre-activation time.

Conclusion

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a powerful and versatile tool for the synthesis of conformationally constrained peptides. By introducing a rigid piperazine scaffold, researchers can systematically enhance the stability, affinity, and pharmacokinetic properties of peptide-based drug candidates. The protocols detailed herein provide a robust framework for the successful incorporation of this building block using standard SPPS methodologies. Careful attention to coupling conditions, complete Boc deprotection, and awareness of potential side reactions are paramount to achieving high-yield, high-purity synthesis of these advanced peptidomimetics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • 1-Boc-3-Carbamoylpiperazine CAS 112257-24-6. BIOSYNCE.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • 1-Boc-3-Carbamoylpiperazine. MySkinRecipes.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Universal peptide synthesis via solid-phase methods fused with chemputation.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Protecting Groups for Amines: Carbam
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the tre
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. Chem-Impex.
  • Peptidomimetics in Modern Drug Discovery. Life Chemicals.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.
  • 1-Boc-3-hydroxypiperidine. PubChem.
  • 1-BOC-3-Aminopiperidine. PubChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.
  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. MDPI.
  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • CAS 104069-74-1 (S)

Sources

Derivatization of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungsleitfaden: Strategien zur Derivatisierung von (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem erfahrenen Anwendungswissenschaftler

Einführung

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat ist ein hochgeschätztes chirales Bausteinmolekül in der modernen medizinischen Chemie. Seine starre Piperazinstruktur, kombiniert mit definierter Stereochemie und mehreren reaktiven Stellen, macht es zu einem idealen Ausgangspunkt für die Synthese komplexer, biologisch aktiver Moleküle. Die Piperazin-Einheit ist ein sogenanntes "privilegiertes Gerüst", das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt, da es die physikochemischen Eigenschaften wie Löslichkeit und Pharmakokinetik verbessern kann.[1][2]

Dieser Anwendungsleitfaden bietet einen detaillierten Überblick über die chemischen Strategien zur Modifikation dieses vielseitigen Moleküls. Wir werden nicht nur schrittweise Protokolle vorstellen, sondern auch die zugrunde liegenden chemischen Prinzipien erläutern, um Forschern zu ermöglichen, diese Methoden an ihre spezifischen synthetischen Ziele anzupassen. Die Derivatisierung kann an drei Hauptpositionen erfolgen:

  • N4-Position: Das unsubstituierte sekundäre Amin ist die reaktivste Stelle für Alkylierungen, Acylierungen und reduktive Aminierungen.

  • C3-Carboxamid: Die Amidgruppe kann zu anderen funktionellen Gruppen wie Nitrilen oder Aminen umgewandelt werden.

  • N1-Boc-Gruppe: Die tert-Butoxycarbonyl (Boc)-Schutzgruppe kann entfernt werden, um das N1-Amin für weitere Funktionalisierungen freizulegen.

G cluster_n4 N4-Derivatisierung cluster_c3 C3-Amid-Transformation cluster_n1 N1-Derivatisierung start (S)-tert-Butyl 3-carbamoylpiperazin-1-carboxylat N4_Alkylation N-Alkylierung start->N4_Alkylation R-X, Base N4_Acylation N-Acylierung start->N4_Acylation RCOCl, Base N4_Reductive Reduktive Aminierung start->N4_Reductive RCHO, NaBH(OAc)₃ C3_Nitrile Dehydratisierung zu Nitril start->C3_Nitrile Dehydratisierungsmittel C3_Amine Reduktion zu Amin start->C3_Amine LiAlH₄ N1_Deprotection Boc-Entschützung start->N1_Deprotection N1_Subsequent (S)-Piperazin- 3-carboxamid N1_Deprotection->N1_Subsequent TFA oder HCl N1_Deriv Selektive/Doppelte Derivatisierung N1_Subsequent->N1_Deriv

Abbildung 1: Übersicht der Derivatisierungsstrategien für (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat.

Physikalisch-chemische Eigenschaften und Handhabung

Eine genaue Kenntnis der Eigenschaften des Ausgangsmaterials ist entscheidend für eine erfolgreiche Synthese.

EigenschaftWert
Chemischer Name (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat
CAS-Nummer 314741-51-2
Molekülformel C₁₀H₁₉N₃O₃
Molekulargewicht 229.28 g/mol
Aussehen Weißer bis cremefarbener Feststoff
Lagerung Bei Raumtemperatur an einem trockenen, gut belüfteten Ort lagern.

Sicherheitshinweise: Tragen Sie bei der Handhabung geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Vermeiden Sie das Einatmen von Staub.

Derivatisierung an der N4-Position

Das nukleophile sekundäre Amin an der N4-Position ist der primäre Angriffspunkt für elektrophile Reagenzien.

N-Alkylierung

Die Einführung von Alkylgruppen an der N4-Position erfolgt typischerweise über eine nukleophile Substitutionsreaktion (SN2) mit einem Alkylhalogenid.

Mechanismus & Begründung: Das freie Elektronenpaar des N4-Stickstoffs greift das elektrophile Kohlenstoffatom des Alkylhalogenids an, was zur Verdrängung des Halogenid-Ions führt. Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder eine organische Base wie Diisopropylethylamin (DIPEA) wird verwendet, um die während der Reaktion entstehende Säure (z. B. HBr) zu neutralisieren und das Gleichgewicht in Richtung des Produkts zu verschieben. Aprotische polare Lösungsmittel wie Acetonitril (ACN) oder Dimethylformamid (DMF) sind ideal, da sie die Reaktanden gut lösen, ohne mit ihnen zu reagieren.

Protokoll: Synthese von (S)-tert-Butyl-4-benzyl-3-carbamoylpiperazin-1-carboxylat

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Benzylbromid (1.1 Äq.)

    • Kaliumcarbonat (K₂CO₃, 2.0 Äq.), fein gepulvert

    • Acetonitril (ACN), wasserfrei

    • Standard-Glasgeräte, Magnetrührer, Heizplatte mit Temperaturregelung

  • Durchführung:

    • Lösen Sie das Piperazin-Ausgangsmaterial in wasserfreiem ACN (ca. 0.2 M Konzentration) in einem Rundkolben.

    • Fügen Sie K₂CO₃ hinzu.

    • Geben Sie Benzylbromid tropfenweise bei Raumtemperatur zur gerührten Suspension.

    • Erhitzen Sie die Reaktionsmischung auf 60 °C und rühren Sie über Nacht.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) (z. B. Eluent: Dichlormethan/Methanol 95:5).

    • Nach vollständigem Umsatz kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Aufarbeitung und Reinigung:

    • Filtrieren Sie die festen Bestandteile ab und waschen Sie den Rückstand mit ACN.

    • Engen Sie das Filtrat unter reduziertem Druck ein.

    • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und anschließend mit gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und engen Sie das Lösungsmittel ein.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.

N-Acylierung

Die Acylierung führt zur Bildung einer stabilen Amidbindung an der N4-Position, eine häufige Modifikation in der Wirkstoffsynthese.

Mechanismus & Begründung: Die Reaktion ist eine nukleophile Acylsubstitution. Das N4-Amin greift das Carbonylkohlenstoffatom eines Säurechlorids oder -anhydrids an. Eine nicht-nukleophile Base wie Triethylamin (Et₃N) wird benötigt, um den entstehenden Chlorwasserstoff (HCl) abzufangen. Die Reaktion wird oft bei 0 °C gestartet, um die exotherme Natur der Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

Protokoll: Synthese von (S)-tert-Butyl-4-benzoyl-3-carbamoylpiperazin-1-carboxylat

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Benzoylchlorid (1.1 Äq.)

    • Triethylamin (Et₃N, 1.5 Äq.)

    • Dichlormethan (DCM), wasserfrei

  • Durchführung:

    • Lösen Sie das Piperazin-Ausgangsmaterial in wasserfreiem DCM in einem Rundkolben und fügen Sie Et₃N hinzu.

    • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

    • Fügen Sie Benzoylchlorid langsam tropfenweise hinzu, sodass die Temperatur unter 5 °C bleibt.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

    • Überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung und Reinigung:

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter Natriumbicarbonatlösung und gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und engen Sie sie ein.

    • Das Produkt kann oft durch Kristallisation oder durch Säulenchromatographie gereinigt werden.

Reduktive Aminierung

Diese Methode ist eine leistungsstarke Alternative zur direkten Alkylierung, insbesondere zur Einführung komplexerer Substituenten, und vermeidet das Problem der Mehrfachalkylierung.[3]

Mechanismus & Begründung: In einem Eintopfverfahren reagiert das sekundäre Amin zunächst mit einem Aldehyd oder Keton zu einem instabilen Iminium-Ion. Dieses wird sofort durch ein mildes und selektives Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum tertiären Amin reduziert.[4] NaBH(OAc)₃ wird bevorzugt, da es mild genug ist, um Aldehyde und Ketone in Gegenwart von Iminen nicht anzugreifen, und in gängigen aprotischen Lösungsmitteln wie 1,2-Dichlorethan (DCE) oder DCM stabil ist.[5]

G reagents Piperazin-Derivat + Aldehyd/Keton + NaBH(OAc)₃ in DCE/DCM dissolve Lösen der Reaktanden in wasserfreiem Lösungsmittel reagents->dissolve add_reductant Zugabe von NaBH(OAc)₃ dissolve->add_reductant stir Rühren bei RT (2-24 h) add_reductant->stir monitor DC/LC-MS-Kontrolle stir->monitor quench Quenchen mit ges. NaHCO₃-Lösung monitor->quench extract Extraktion mit DCM quench->extract purify Säulenchromatographie extract->purify product Reines N-substituiertes Produkt purify->product

Abbildung 2: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Protokoll: Synthese von (S)-tert-Butyl-3-carbamoyl-4-(cyclohexylmethyl)piperazin-1-carboxylat

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Cyclohexancarboxaldehyd (1.2 Äq.)

    • Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.)

    • 1,2-Dichlorethan (DCE), wasserfrei

  • Durchführung:

    • Geben Sie das Piperazin-Ausgangsmaterial und Cyclohexancarboxaldehyd in einem Rundkolben in wasserfreies DCE.

    • Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur, um die Bildung des Iminium-Ions zu ermöglichen.

    • Fügen Sie NaBH(OAc)₃ portionsweise hinzu. Die Zugabe kann leicht exotherm sein.

    • Rühren Sie die Reaktion über Nacht bei Raumtemperatur.

    • Überwachen Sie den Fortschritt mittels LC-MS.

  • Aufarbeitung und Reinigung:

    • Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter Natriumbicarbonatlösung. Rühren Sie, bis die Gasentwicklung aufhört.

    • Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit DCM.

    • Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und engen Sie sie ein.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Transformation der C3-Carboxamid-Gruppe

Obwohl die Amidgruppe weniger reaktiv ist als das N4-Amin, kann sie gezielt modifiziert werden.

Dehydratisierung zu einem Nitril

Die Umwandlung des primären Amids in ein Nitril ist eine nützliche Transformation, um die Polarität zu verringern und einen neuen Synthesepunkt zu schaffen.

Mechanismus & Begründung: Starke Dehydratisierungsmittel wie Trifluoressigsäureanhydrid (TFAA), Phosphoroxychlorid (POCl₃) oder Thionylchlorid (SOCl₂) aktivieren den Amid-Sauerstoff, wodurch er zu einer guten Abgangsgruppe wird.[6][7] Nachfolgende Eliminierung führt zum Nitril. Die Wahl des Reagenzes hängt von der Toleranz anderer funktioneller Gruppen im Molekül ab; TFAA bietet oft mildere Bedingungen.[6]

Protokoll: Synthese von (S)-tert-Butyl-3-cyanopiperazin-1-carboxylat

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Trifluoressigsäureanhydrid (TFAA, 2.0 Äq.)

    • Pyridin oder Triethylamin (3.0 Äq.)

    • Dichlormethan (DCM), wasserfrei

  • Durchführung:

    • Lösen Sie das Amid in wasserfreiem DCM und fügen Sie Pyridin hinzu.

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie TFAA langsam tropfenweise hinzu.

    • Rühren Sie die Reaktion für 1-2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.

    • Überwachen Sie den Umsatz mittels DC oder IR-Spektroskopie (Verschwinden der Amid-C=O-Bande, Erscheinen der Nitril-C≡N-Bande).

  • Aufarbeitung und Reinigung:

    • Quenchen Sie die Reaktion durch langsame Zugabe von Wasser.

    • Verdünnen Sie mit DCM und waschen Sie mit verdünnter HCl, Wasser und gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄ und reinigen Sie das Produkt mittels Säulenchromatographie.

Reduktion zu einem primären Amin

Die Reduktion des Amids zum Aminomethyl-Derivat erweitert die strukturelle Vielfalt erheblich.

Mechanismus & Begründung: Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) sind erforderlich, um die Carbonylgruppe des Amids vollständig zu einer Methylengruppe (-CH₂-) zu reduzieren.[8] Die Reaktion verläuft über einen Komplex mit dem Aluminium, gefolgt von der Eliminierung des Sauerstoffs und der Reduktion eines Iminium-Zwischenprodukts. Es müssen streng wasserfreie Bedingungen eingehalten werden, da LiAlH₄ heftig mit Wasser reagiert.

Protokoll: Synthese von (S)-tert-Butyl-3-(aminomethyl)piperazin-1-carboxylat

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Lithiumaluminiumhydrid (LiAlH₄, 2.0-3.0 Äq.)

    • Tetrahydrofuran (THF), wasserfrei

  • Durchführung:

    • Suspendieren Sie LiAlH₄ in wasserfreiem THF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.

    • Kühlen Sie die Suspension auf 0 °C.

    • Fügen Sie eine Lösung des Amids in wasserfreiem THF langsam tropfenweise hinzu.

    • Nach beendeter Zugabe erhitzen Sie die Mischung unter Rückfluss, bis das Ausgangsmaterial vollständig umgesetzt ist (DC-Kontrolle).

  • Aufarbeitung und Reinigung (Fieser-Methode):

    • Kühlen Sie die Reaktion auf 0 °C.

    • Quenchen Sie die Reaktion sehr vorsichtig und nacheinander durch tropfenweise Zugabe von:

      • X mL Wasser (wobei X = Gramm des verwendeten LiAlH₄)

      • X mL 15%ige wässrige NaOH-Lösung

      • 3X mL Wasser

    • Rühren Sie die resultierende körnige Suspension kräftig für 30 Minuten.

    • Filtrieren Sie die anorganischen Salze ab und waschen Sie sie gründlich mit THF oder Ethylacetat.

    • Engen Sie das Filtrat ein, um das Rohprodukt zu erhalten, das in der Regel durch Säulenchromatographie gereinigt wird.

Derivatisierung nach N1-Boc-Entschützung

Die Entfernung der Boc-Gruppe legt das N1-Amin frei und eröffnet den Weg zur Funktionalisierung beider Stickstoffatome des Piperazinrings.

G cluster_deriv Mögliche Folgereaktionen start (S)-Boc-Piperazin- 3-carboxamid deprotect Boc-Entschützung (TFA in DCM) start->deprotect intermediate (S)-Piperazin- 3-carboxamid (Di-Amin) deprotect->intermediate mono_deriv Mono-Derivatisierung (1 Äq. Reagenz) intermediate->mono_deriv di_deriv Di-Derivatisierung (>2 Äq. Reagenz) intermediate->di_deriv

Abbildung 3: Arbeitsablauf zur Boc-Entschützung und anschließenden Derivatisierung.

Mechanismus & Begründung: Die Boc-Gruppe ist säurelabil. Starke Säuren wie Trifluoressigsäure (TFA) oder Chlorwasserstoff (HCl) in einem organischen Lösungsmittel protonieren den Carbonylsauerstoff, was zur Eliminierung von Isobuten (das zum tert-Butylkation wird) und Kohlendioxid führt und das freie Amin als Salz (z. B. Trifluoracetat oder Hydrochlorid) hinterlässt.[9]

Protokoll: Boc-Entschützung mit TFA

  • Materialien:

    • (S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat (1.0 Äq.)

    • Dichlormethan (DCM)

    • Trifluoressigsäure (TFA)

  • Durchführung:

    • Lösen Sie das Boc-geschützte Piperazin in DCM (z. B. 0.1 M).

    • Fügen Sie TFA hinzu, um eine Konzentration von 20-50% (v/v) zu erreichen.[9]

    • Rühren Sie die Reaktion bei Raumtemperatur für 30 Minuten bis 2 Stunden. Überwachen Sie das Verschwinden des Ausgangsmaterials mittels DC oder LC-MS.[9]

    • Nach vollständigem Umsatz entfernen Sie das Lösungsmittel und überschüssiges TFA unter reduziertem Druck.[10]

  • Aufarbeitung zur freien Base:

    • Lösen Sie den Rückstand in Wasser.

    • Neutralisieren Sie vorsichtig mit einer Base (z. B. gesättigte NaHCO₃-Lösung oder 1 M NaOH), bis der pH-Wert > 9 ist.

    • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel wie DCM oder Ethylacetat (mehrmals).

    • Trocknen Sie die vereinigten organischen Phasen, filtrieren Sie und engen Sie sie ein, um das entschützte Diamin zu erhalten.

Das resultierende (S)-Piperazin-3-carboxamid kann nun an beiden Stickstoffatomen weiter derivatisiert werden. Durch sorgfältige Kontrolle der Stöchiometrie (z. B. Verwendung von 1 Äquivalent eines Alkylierungs- oder Acylierungsmittels) kann eine selektive Mono-Derivatisierung, vorzugsweise am sterisch weniger gehinderten N4-Stickstoff, erreicht werden. Die Verwendung von mehr als 2 Äquivalenten führt typischerweise zur Di-Derivatisierung.

Zusammenfassung der analytischen Charakterisierung

Die erfolgreiche Derivatisierung wird durch Standard-Analysemethoden bestätigt. Die folgende Tabelle gibt erwartete Änderungen an.

ReaktionAusgangsmaterial ¹H-NMR (charakteristische Signale)Produkt ¹H-NMR (erwartete Änderungen)Masse (ESI-MS) [M+H]⁺
Startmaterial ~1.4 ppm (s, 9H, Boc)-230.15
N-Alkylierung (Benzyl) -~3.6 ppm (s, 2H, -CH₂-Ph), ~7.3 ppm (m, 5H, Ar-H)320.20
N-Acylierung (Benzoyl) -~7.4-7.8 ppm (m, 5H, Ar-H), komplexe Aufspaltung der Piperazin-Protonen334.18
Dehydratisierung ~7.0, ~7.5 ppm (breite s, 2H, -CONH₂)Verschwinden der Amid-Protonen212.14
Boc-Entschützung ~1.4 ppm (s, 9H, Boc)Verschwinden des Boc-Signals130.10

Fazit

(S)-tert-Butyl-3-carbamoylpiperazin-1-carboxylat ist ein außerordentlich anpassungsfähiger Baustein für die Synthese von Wirkstoffkandidaten. Durch die gezielte Anwendung von N-Alkylierung, N-Acylierung, reduktiver Aminierung, Amid-Transformationen und Boc-Entschützungsstrategien können Forscher eine breite Palette von Derivaten mit unterschiedlichen sterischen und elektronischen Eigenschaften herstellen. Die in diesem Leitfaden beschriebenen Protokolle und die zugrunde liegenden mechanistischen Erklärungen bieten eine solide Grundlage für die rationale Gestaltung und Durchführung von Synthesen in der modernen Arzneimittelentwicklung.

Referenzen

  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Verfügbar unter: [Link]

  • Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles. Verfügbar unter:

  • Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Verfügbar unter: [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Verfügbar unter: [Link]

  • Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. Verfügbar unter: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Verfügbar unter: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Verfügbar unter: [Link]

  • Taha, M., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Verfügbar unter: [Link]

  • Puchot, C., et al. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank. Verfügbar unter: [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Verfügbar unter: [Link]

  • Umehara, A., et al. (2023). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. ResearchGate. Verfügbar unter: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Verfügbar unter: [Link]

  • Organic Chemistry. (n.d.). Amide to Amine - Common Conditions. Verfügbar unter: [Link]

  • Puchot, C., et al. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Verfügbar unter: [Link]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(1). Verfügbar unter: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Verfügbar unter: [Link]

  • Perreux, L., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Verfügbar unter: [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Verfügbar unter: [Link]

  • Ashenhurst, J. (n.d.). Dehydration of amides to give nitriles. Master Organic Chemistry. Verfügbar unter: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Verfügbar unter: [Link]

  • Crespan, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7167. Verfügbar unter: [Link]

  • Das, B., et al. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Verfügbar unter: [Link]

  • Hunt, I. (n.d.). Reduction of Amides using LiAlH4 to amines. University of Calgary. Verfügbar unter: [Link]

  • Medley, J. W., & Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Verfügbar unter: [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Verfügbar unter: [Link]

  • Kügler, F., et al. (2024). Piperazine and Its Novel Bio-Medicinal Applications. Chemistry of Inorganic Materials, 2, 100041. Verfügbar unter: [Link]

  • Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Verfügbar unter: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Verfügbar unter: [Link]

  • BYU-Idaho Academic Support. (2019, August 16). Reduction of Amide to Amine with LiAlH4 [Video]. YouTube. Verfügbar unter: [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

< <

Introduction

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereocenter, a primary amide (carbamoyl group), and a Boc-protected secondary amine, make it a valuable building block for synthesizing complex molecules with therapeutic potential. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity.[1] This application note provides a comprehensive guide to the reaction conditions for the efficient coupling of this versatile building block with carboxylic acids, a critical transformation for constructing a wide array of target molecules.

The primary challenge in coupling reactions involving this substrate lies in the nucleophilicity of the secondary amine at the 4-position of the piperazine ring. The bulky tert-butoxycarbonyl (Boc) protecting group at the 1-position can introduce steric hindrance, potentially slowing down the reaction rate. Furthermore, the presence of the carbamoyl group necessitates careful selection of reaction conditions to avoid undesirable side reactions. Therefore, a thorough understanding of the reaction mechanism and the role of various reagents is paramount for achieving high yields and purity.

This guide will delve into the mechanistic underpinnings of common amide bond formation strategies, provide detailed, field-proven protocols, and offer a troubleshooting guide to address common challenges encountered during the coupling process. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully incorporate (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate into their synthetic workflows.

Section 1: Understanding the Substrate and Reaction Mechanisms

The success of any coupling reaction hinges on a clear understanding of the substrate's properties and the mechanism of the chosen transformation.

Physicochemical Properties of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate
PropertyValue
Molecular FormulaC₁₀H₁₉N₃O₃
Molecular Weight229.28 g/mol
AppearanceWhite to off-white solid
Key Functional GroupsBoc-protected amine, secondary amine, primary amide

The Boc protecting group is crucial for selectively acylating the secondary amine at the 4-position. The carbamoyl group, while generally stable under standard coupling conditions, can potentially participate in side reactions under harsh conditions.

Mechanism of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate.[2] This is typically achieved using a coupling reagent. Two of the most common and effective strategies are carbodiimide-mediated couplings and onium salt-based couplings.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt):

  • Activation: The carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]

  • Intermediate Formation: This intermediate can be attacked by the amine to form the desired amide. However, it is also prone to rearrangement to a stable N-acylurea byproduct.[2]

  • Suppression of Side Reactions: To prevent this rearrangement and minimize racemization (if the carboxylic acid is chiral), an additive like 1-Hydroxybenzotriazole (HOBt) is often used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[4]

Onium Salt-Based Coupling (e.g., HATU):

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[5]

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[6][7] The resulting carboxylate attacks HATU to form an active ester.[8]

  • Coupling: The amine then attacks the active ester to form the amide bond. The high efficiency of HATU is attributed to the neighboring group effect of the pyridine nitrogen, which stabilizes the transition state.[6]

Section 2: Recommended Coupling Protocols

The choice of coupling protocol depends on several factors, including the steric and electronic properties of the carboxylic acid coupling partner, the desired reaction scale, and cost considerations.

Protocol 1: Standard EDC/HOBt Coupling

This method is a cost-effective and widely used approach for a broad range of substrates.[9]

Materials:

  • (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (1.1 equiv) in anhydrous DMF or DCM, add HOBt (1.2 equiv).[9]

  • Add DIPEA (2.5 equiv) to the reaction mixture.[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency HATU Coupling for Hindered Substrates

This protocol is recommended for challenging couplings, such as those involving sterically hindered carboxylic acids or when higher yields and faster reaction times are desired.[5]

Materials:

  • (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.[9]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Add (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up and purification are similar to the EDC/HOBt protocol.

Section 3: Visualization of Key Processes

Generalized Amide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Piperazine Derivative Piperazine Derivative Piperazine Derivative->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Mixture Base Base Base->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: A generalized workflow for amide coupling reactions.

Decision Tree for Protocol Selection

G Start Start Sterically Hindered Acid? Sterically Hindered Acid? Start->Sterically Hindered Acid? HATU Protocol HATU Protocol Sterically Hindered Acid?->HATU Protocol Yes Cost Sensitive? Cost Sensitive? Sterically Hindered Acid?->Cost Sensitive? No EDC/HOBt Protocol EDC/HOBt Protocol Cost Sensitive?->HATU Protocol No Cost Sensitive?->EDC/HOBt Protocol Yes

Caption: A decision-making guide for selecting the optimal coupling protocol.

Section 4: Optimization and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to optimization and troubleshooting is essential for success.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Insufficiently activated carboxylic acid- Low nucleophilicity of the amine- Use fresh coupling reagents.- Increase the pre-activation time for HATU couplings.[9]- Consider a more potent coupling reagent like HATU if using EDC/HOBt.[5]- Ensure the reaction is anhydrous, as water can hydrolyze the active intermediate.
Presence of Unreacted Starting Materials - Insufficient reaction time- Steric hindrance- Extend the reaction time and monitor by LC-MS.- Increase the reaction temperature cautiously (e.g., to 40-50 °C).- Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU).[5]
Formation of N-acylurea Byproduct (with EDC) - Slow reaction with the amine allows for rearrangement of the O-acylisourea intermediate.[2]- Ensure an adequate amount of HOBt is used to efficiently trap the O-acylisourea.- Add the amine promptly after the activation of the carboxylic acid.
Epimerization (with chiral carboxylic acids) - The activated carboxylic acid is susceptible to racemization, especially in the presence of excess base.[2]- Use a weaker, non-nucleophilic base like collidine instead of DIPEA.[2]- Keep the reaction temperature low (0 °C to room temperature).
Difficult Purification - Water-soluble byproducts (e.g., urea from EDC, tetramethylurea from HATU)- Excess base (DIPEA)- For EDC couplings, the urea byproduct is water-soluble and can be removed with aqueous washes.[2]- For HATU couplings, tetramethylurea can be more challenging to remove. Multiple aqueous washes or a switch to a different solvent system for extraction may be necessary.- An acidic wash (e.g., dilute HCl) can help remove residual DIPEA.[10]

Conclusion

The efficient coupling of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a critical step in the synthesis of numerous compounds of medicinal interest. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can achieve high yields and purity. The protocols provided in this application note, based on the well-established EDC/HOBt and HATU coupling methodologies, offer reliable starting points for a wide range of synthetic applications. Furthermore, the troubleshooting guide provides a framework for addressing common challenges, enabling the successful incorporation of this valuable building block into complex synthetic endeavors. As with any chemical transformation, careful monitoring and optimization are key to achieving the desired outcome.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. [Link]

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ChemRxiv. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Google Patents. (2020). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • National Institutes of Health. (2006). Three-Component Coupling Reactions of Silylglyoxylates, Alkynes, and Aldehydes: A Chemoselective One-Step Glycolate Aldol Construction. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide actionable strategies for optimizing reaction time and overall efficiency. As a key building block in numerous pharmaceutical candidates, mastering its synthesis is crucial. This document provides in-depth, field-proven insights to help you navigate the intricacies of this reaction.

Section 1: Synthesis Overview & Key Reaction Pathway

The primary challenge in synthesizing (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate lies in the efficient formation of the C3-carboxamide bond. The most common and direct route involves the amidation of a corresponding carboxylic acid or, more frequently, an ester precursor such as (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate. The reaction involves converting the ester group into a primary amide using an ammonia source. Optimizing the speed and completeness of this conversion is paramount to achieving high yield and purity.

The general transformation is illustrated below:

cluster_0 Synthesis Pathway SM (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (Starting Material) Product (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (Target Product) SM->Product Amidation Reagents Ammonia Source (e.g., NH₃ in MeOH, NH₄Cl/Base) + Solvent + Heat/Catalyst Reagents->SM

Caption: General reaction scheme for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate?

The most prevalent method is the direct aminolysis of a C3-ester precursor, typically the methyl or ethyl ester, using a solution of ammonia in an alcohol like methanol. This approach is favored for its atom economy as the primary byproduct is the alcohol solvent itself. Alternative methods may involve activating the corresponding C3-carboxylic acid with a coupling reagent followed by treatment with ammonia, but this generates stoichiometric waste and is often less efficient for producing a simple primary amide.[1][2]

Q2: Why is optimizing reaction time so critical for this specific synthesis?

There are three primary reasons:

  • Economic Viability: In a drug development setting, long reaction times translate to higher operational costs, including energy consumption and vessel occupancy. Shortening cycle times directly impacts the cost-effectiveness of producing active pharmaceutical ingredients (APIs).

  • Product Stability: Prolonged exposure to elevated temperatures or basic conditions can lead to side reactions. The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acid and, to a lesser extent, harsh thermal conditions, which could lead to its cleavage.[3]

  • Process Throughput: For large-scale manufacturing, faster reaction cycles mean higher throughput, allowing more material to be produced in a given timeframe.

Q3: What is a "typical" reaction time I should expect?

Reaction times can vary widely from a few hours to over 24 hours. This duration is highly dependent on the specific conditions employed, including temperature, concentration of the ammonia source, and the choice of solvent. A well-optimized process should aim for completion in under 12 hours. For instance, some procedures at room temperature might be stirred overnight (12-16 hours), while elevated temperatures can significantly reduce this time.[4]

Section 3: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q4: My reaction has stalled. After 12 hours, I still see a significant amount of starting material by TLC/LC-MS. What's wrong?

This is a common issue related to incomplete aminolysis. Here’s a checklist of potential causes and solutions:

  • Insufficient Ammonia: The ammonia concentration in your solvent (e.g., methanol) may be too low. Ammonia is a gas, and its concentration in solution can decrease over time, especially if the container has been opened frequently.

    • Solution: Use a freshly prepared or recently titrated solution of ammonia in methanol. Alternatively, bubble ammonia gas directly into the reaction mixture at a controlled temperature (typically 0 °C to -10 °C) to ensure saturation.

  • Low Temperature: While safer for preventing side reactions, room temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. A good starting point is 40-50 °C. The reaction is often conducted in a sealed vessel to prevent the loss of ammonia at elevated temperatures.

  • Water Contamination: The presence of water can hydrolyze the starting ester back to the carboxylic acid, which is much less reactive towards aminolysis under these conditions.

    • Solution: Ensure all solvents and reagents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q5: The reaction is complete, but my yield is low. Where did my product go?

Low yield can stem from degradation pathways or issues during the work-up and isolation phase.

  • Boc-Deprotection: If the reaction was heated for too long or at too high a temperature, or if acidic conditions were inadvertently introduced, the Boc group could be partially or fully cleaved.

    • Solution: Re-evaluate your reaction temperature and duration. Ensure the pH of your reaction and work-up remains neutral or slightly basic. If deprotection is suspected, you can try to re-protect the crude material with Di-tert-butyl dicarbonate ((Boc)₂O) before purification.[5]

  • Work-up Losses: The target molecule has moderate polarity and some water solubility.

    • Solution: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your product and improve extraction efficiency into organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction.

  • Formation of Carboxylic Acid Byproduct: As mentioned in Q4, hydrolysis of the starting ester can form the corresponding carboxylic acid, which will not convert to the amide under these conditions and will be removed during a basic wash, thus lowering the effective yield.

    • Solution: Strict adherence to anhydrous conditions is the best preventative measure.

Q6: My final product is contaminated with a persistent impurity. How can I identify and prevent it?

The most likely impurity is the unreacted starting material or the hydrolyzed carboxylic acid.

  • Unreacted Starting Material: If the reaction did not go to completion, separating the product from the starting ester can be challenging due to their similar polarities.

    • Prevention: The best strategy is to drive the reaction to completion. Use a higher concentration of ammonia, increase the temperature, or extend the reaction time while monitoring for byproduct formation.

  • Carboxylic Acid Byproduct: This impurity can be easily removed.

    • Removal: During work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be deprotonated and extracted into the aqueous layer.

  • Racemization: Although less common under these specific conditions, any process that could deprotonate the chiral center at C3 could lead to racemization.

    • Prevention & Analysis: Avoid excessively harsh bases or prolonged heating. Confirm the enantiomeric purity of your final product using chiral HPLC.

Section 4: A Systematic Approach to Optimizing Reaction Time

To proactively reduce reaction time, a systematic evaluation of key parameters is essential. Below is a guide to designing your optimization experiments.

Impact of Temperature

Temperature is often the most effective lever for increasing reaction rate.

  • Experimental Design: Set up several identical reactions and run them at different temperatures (e.g., 25 °C, 40 °C, 55 °C, 70 °C) in sealed pressure vessels.

  • Monitoring: Withdraw aliquots at regular intervals (e.g., every hour) and analyze them by HPLC or LC-MS to quantify the conversion of starting material to product.

  • Causality: The rate of nucleophilic attack by ammonia on the ester carbonyl is directly proportional to temperature, as described by the Arrhenius equation. However, be mindful that rates of decomposition and side reactions also increase with temperature. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction without significantly impacting purity.

Impact of Solvent and Ammonia Concentration

The choice of solvent and the concentration of the ammonia nucleophile are critically linked.

  • Solvent Choice: While methanol is most common, other polar solvents like ethanol or isopropanol can be used. Aprotic polar solvents like THF can also be considered, but ammonia has lower solubility in them. The polarity of the solvent can influence the stability of the tetrahedral intermediate, affecting the reaction rate.[6]

  • Concentration Effect: The reaction is bimolecular, meaning its rate depends on the concentration of both the ester and ammonia. Doubling the concentration of ammonia should, in principle, double the reaction rate. Commercially available solutions range from 2 M in isopropanol to 7 M in methanol.

Data Summary: Parameter Effects on Reaction Time
ParameterConditionExpected Effect on Reaction TimeRationale & Considerations
Temperature Increase from 25 °C to 60 °CSignificant Decrease Increases kinetic energy, leading to more frequent and energetic molecular collisions. Must be balanced against potential degradation of the Boc-group and loss of ammonia from the solution. Use of a sealed vessel is required.
Ammonia Conc. Increase from 2 M to 7 MSignificant Decrease Increases the frequency of nucleophilic attack on the ester carbonyl. Higher concentrations are more effective.
Solvent Methanol vs. THFSlower in THF Ammonia has higher solubility in protic solvents like methanol, leading to a higher effective concentration. Methanol can also participate in proton transfer, stabilizing the transition state.
Reagent Purity Anhydrous vs. WetSlower with Water Water competes with ammonia as a nucleophile, leading to the formation of the unreactive carboxylic acid byproduct, which halts the desired reaction pathway.

Section 5: Detailed Experimental Protocols

Protocol A: Standard Room Temperature Aminolysis

This protocol represents a common, unoptimized starting point.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (5.0 g, 20.5 mmol).

  • Reagent Addition: Add a 7 M solution of ammonia in methanol (50 mL, 350 mmol, ~17 equivalents).

  • Reaction: Seal the flask tightly with a rubber septum and stir the mixture at room temperature (23 °C) for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC (Typical eluent: 10% Methanol in Dichloromethane). The product should have a lower Rf than the starting ester.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium chloride (brine) (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the final product.

Protocol B: Optimized Elevated Temperature Aminolysis

This protocol incorporates optimization strategies for a faster reaction.

  • Setup: To a 100 mL pressure-rated glass vessel equipped with a magnetic stir bar, add (S)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (5.0 g, 20.5 mmol).

  • Reagent Addition: Add a fresh, 7 M solution of ammonia in anhydrous methanol (40 mL, 280 mmol, ~13.6 equivalents).

  • Reaction: Securely seal the vessel. Place it in a pre-heated oil bath at 60 °C and stir vigorously for 6-8 hours.

  • Monitoring: (Caution: Vessel is under pressure). After the designated time, cool the vessel to room temperature before opening. Take a small aliquot for LC-MS analysis to confirm completion.

  • Work-up: Concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (120 mL) and wash with saturated aqueous sodium bicarbonate (30 mL), followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often of high purity and may not require further purification.

Section 6: Appendices

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing common synthesis problems.

start Reaction Issue Identified (e.g., Low Conversion, Low Yield) check_sm Is Starting Material (SM) fully consumed? start->check_sm no_sm_consumed NO check_sm->no_sm_consumed No yes_sm_consumed YES check_sm->yes_sm_consumed Yes check_purity Is the crude product clean by NMR/LCMS? no_purity NO check_purity->no_purity No yes_purity YES check_purity->yes_purity Yes action_increase_rate Root Cause: Slow Reaction Rate Actions: 1. Use fresh NH₃/MeOH solution. 2. Increase temperature to 50-60°C. 3. Ensure anhydrous conditions. no_sm_consumed->action_increase_rate yes_sm_consumed->check_purity action_side_reactions Root Cause: Side Reactions Actions: 1. Check for Boc-deprotection. 2. Lower reaction temperature. 3. Wash with NaHCO₃ to remove acid byproduct. no_purity->action_side_reactions action_workup_loss Root Cause: Work-up Losses Actions: 1. Saturate aqueous layers with NaCl. 2. Increase number of extractions (3-4x). 3. Use a different extraction solvent (e.g., DCM). yes_purity->action_workup_loss

Caption: Decision tree for troubleshooting the amidation reaction.

Section 7: References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Valiullina, A. R., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3358. [Link]

  • Byrd, J. C., et al. (2013). Ibrutinib versus Ofatumumab in Previously Treated Chronic Lymphoid Leukemia. New England Journal of Medicine, 369, 32-42. (Provides context on related pharmaceutical intermediates). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pedrood, K., Bahadorikhalili, S., Lotfi, V., Larijani, B., & Mahdavi, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(2), 1195-1226. [Link]

  • Sheppard, T., et al. (2021). Catalytic Amidation. EPSRC-funded project overview. [Link]

  • Levin, D. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 463-464. [Link]

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation between a Glycine-Based Diamine and Aldehydes: An Expedient Access to 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162. [Link]

Sources

Preventing racemization in (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Chiral Purity

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges and ensure the highest quality of your final product.

The primary challenge in this synthesis is the preservation of the stereochemical integrity at the C3 position of the piperazine ring. Racemization, the formation of an equimolar mixture of (S) and (R) enantiomers, can significantly impact the biological activity and safety profile of the final drug substance. This guide will provide in-depth answers to common questions and troubleshooting scenarios related to preventing racemization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My final product shows significant racemization (low enantiomeric excess). What are the most likely causes?

Answer:

Racemization during the synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate typically occurs during the amide bond formation step, where the carboxylic acid precursor is activated. The primary mechanism involves the formation of a planar, achiral intermediate, such as an oxazolone, which can be protonated from either face with equal probability, leading to a loss of stereochemical information.[1][2][3][4][5]

Several factors can contribute to an increased rate of racemization:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others. Reagents that lead to highly activated intermediates that are stable enough to undergo proton exchange before nucleophilic attack by the amine are problematic.

  • Base: The presence of a base, especially a strong and sterically unhindered one, can facilitate the abstraction of the alpha-proton from the activated carboxylic acid, promoting the formation of the planar enolate or oxazolone intermediate.[1][6]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the racemization pathway to compete with the desired amidation reaction.

  • Prolonged Reaction Times: Allowing the activated species to exist for an extended period before the addition of the amine increases the opportunity for racemization to occur.

Question 2: I've identified the amide coupling step as the source of racemization. How can I modify my protocol to minimize it?

Answer:

Optimizing the amide coupling reaction is crucial for maintaining chiral purity. Here are several strategies, grounded in mechanistic understanding, to suppress racemization:

  • Selection of Coupling Reagents and Additives:

    • Carbodiimides with Additives: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives is a well-established method.[1] Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated O-acylisourea intermediate to form an active ester that is less prone to racemization.[1][7][8] Oxyma is often preferred as it is a non-explosive alternative to HOBt.[1]

    • Phosphonium and Aminium/Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly efficient. However, they require the presence of a base, which can increase the risk of racemization.[1] Careful selection of the base is critical when using these reagents.

  • Judicious Choice of Base:

    • The basicity and steric hindrance of the base play a significant role.[6]

    • Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but weaker bases with greater steric hindrance, such as 2,4,6-collidine, are often recommended to minimize racemization.[1][6] Triethylamine should generally be avoided due to its smaller steric hindrance and stronger basicity, which can lead to faster racemization rates.[6]

  • Temperature Control:

    • Perform the activation and coupling steps at low temperatures (e.g., 0 °C to room temperature). This slows down the rate of racemization, which often has a higher activation energy than the desired amide bond formation.

  • Order of Reagent Addition:

    • Pre-activation of the carboxylic acid should be done for the shortest possible time before adding the amine. A common strategy to avoid guanidinylation side reactions with some coupling reagents is to pre-activate with a stoichiometric amount of the coupling reagent before adding the amine.[7]

Below is a workflow to guide your troubleshooting process:

G start Racemization Detected coupling_reagent Evaluate Coupling Reagent and Additives start->coupling_reagent base_selection Assess Base (Strength & Sterics) start->base_selection temp_control Review Reaction Temperature start->temp_control procedure Check Reagent Addition Protocol start->procedure carbodiimide Switch to Carbodiimide + HOBt/Oxyma coupling_reagent->carbodiimide weak_base Use Weaker/Sterically Hindered Base (e.g., Collidine) base_selection->weak_base low_temp Run Reaction at 0°C temp_control->low_temp preactivation Minimize Pre-activation Time procedure->preactivation retest Re-run Experiment and Analyze Enantiomeric Excess carbodiimide->retest weak_base->retest low_temp->retest preactivation->retest

Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization during the amide coupling step?

A1: The most common pathway for racemization of N-protected amino acid derivatives, including the piperazine-2-carboxylic acid core of your starting material, is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[2][4][5]

  • Activation: The coupling reagent activates the carboxylic acid group, making it susceptible to nucleophilic attack.

  • Oxazolone Formation: The urethane protecting group (in this case, the Boc group) can act as an internal nucleophile, attacking the activated carbonyl to form a five-membered oxazolone ring.

  • Enolization: In the presence of a base, the proton at the chiral center (the alpha-carbon) becomes acidic and can be abstracted.[4] This leads to the formation of a planar, aromatic oxazole enol intermediate.

  • Loss of Chirality: This planar intermediate is achiral.

  • Re-protonation: When the enol is re-protonated, it can occur from either face of the planar ring with roughly equal probability, resulting in a racemic mixture of the oxazolone.

  • Amine Attack: The amine nucleophile then attacks the oxazolone to form the desired amide bond, but the resulting product is now a mixture of enantiomers.

G cluster_chiral Chiral cluster_planar Planar (Achiral) cluster_racemic Racemic S_acid (S)-Acid Derivative oxazolone Oxazolone Intermediate S_acid->oxazolone Activation & Cyclization enol Oxazole Enol oxazolone->enol + Base - H+ racemic_product Racemic Amide Product oxazolone->racemic_product + Amine enol->oxazolone + H+

Mechanism of racemization via oxazolone formation.

Q2: Are there any analytical techniques I can use to monitor racemization during the reaction?

A2: Yes, monitoring the reaction is key to understanding and controlling racemization. The most effective technique is chiral High-Performance Liquid Chromatography (HPLC) . You can take aliquots from your reaction mixture at different time points, quench the reaction, and analyze the enantiomeric excess (e.e.) of both the remaining starting material and the product. This will give you a clear picture of when and to what extent racemization is occurring.

Q3: How does the Boc protecting group on the piperazine nitrogen influence racemization?

A3: Urethane-type protecting groups like tert-butoxycarbonyl (Boc) are generally known to be effective at suppressing racemization compared to acyl-type protecting groups.[1] This is because the electron-donating nature of the oxygen atom in the urethane linkage makes the alpha-proton less acidic and disfavors the formation of the oxazolone intermediate. However, under harsh conditions (e.g., strong base, high temperature, or highly activating coupling reagents), racemization can still occur.

Q4: Can the choice of solvent affect the level of racemization?

A4: Yes, the solvent can play a role. Polar aprotic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions. The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rates of both the desired coupling and the undesired racemization. It is generally advisable to use a solvent in which all components are well-solvated. In some cases, less polar solvents may reduce the rate of racemization by disfavoring the formation of charged intermediates.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the conversion of (S)-tert-butyl 3-carboxypiperazine-1-carboxylate to the corresponding carbamoyl derivative.

  • Preparation:

    • Dissolve (S)-tert-butyl 3-carboxypiperazine-1-carboxylate (1.0 eq) and Oxyma (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Coupling:

    • Introduce the ammonia source (e.g., a solution of ammonia in an appropriate solvent or ammonium chloride with a non-nucleophilic base) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation:

    • Dissolve a small amount of the final product in the mobile phase.

  • HPLC Conditions (Example):

    • Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Temperature: 25 °C.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should be resolved into two separate peaks.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Data Summary

The following table provides a qualitative comparison of different conditions and their expected impact on racemization.

ParameterCondition Favoring Low Racemization Condition Favoring High Racemization Rationale
Coupling Reagent DIC/Oxyma, DIC/HOBt[1][8]Carbodiimides without additivesAdditives form active esters less prone to oxazolone formation.
Base 2,4,6-Collidine, N-methylmorpholine (NMM)[1][6]Triethylamine (TEA), DIPEA[6]Weaker, sterically hindered bases are less efficient at abstracting the alpha-proton.
Temperature 0 °C to Room TemperatureElevated Temperatures (> 40 °C)Lower temperatures disfavor the racemization pathway.
Pre-activation Time Short (e.g., < 30 minutes)Long (e.g., several hours)Minimizes the lifetime of the highly reactive, racemization-prone intermediate.

By understanding the mechanisms of racemization and carefully controlling the reaction parameters, you can successfully synthesize (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate with high enantiomeric purity. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Li, T. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • National Center for Biotechnology Information. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
  • National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Hrovat, D. A., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry.
  • Purdue University. (n.d.). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory or manufacturing environment.

Overview of the Core Synthesis

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Its synthesis is conceptually straightforward: the selective N-protection of the less sterically hindered secondary amine of (S)-piperazine-2-carboxamide using di-tert-butyl dicarbonate (Boc₂O). However, achieving high yield, purity, and scalability requires careful control over several critical parameters.

The primary reaction is the nucleophilic attack of a piperazine nitrogen onto one of the carbonyl carbons of Boc₂O, followed by the departure of a tert-butoxide group, which subsequently decomposes to isobutylene and carbon dioxide after proton abstraction.

SM (S)-Piperazine-2-carboxamide (Starting Material) Reaction Reaction Vessel (Solvent, Temp. Control) SM->Reaction Charge Boc2O Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., TEA, NaOH) Boc2O->Reaction Controlled Addition Quench Reaction Quench (e.g., Water) Reaction->Quench Transfer Product (S)-tert-Butyl 3-carbamoyl- piperazine-1-carboxylate (Target) Workup Workup & Extraction (Phase Separation) Quench->Workup Purification Purification (Crystallization / Recrystallization) Workup->Purification Final Isolated Final Product Purification->Final

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

A1: Low yield is a multifaceted issue. Let's break down the potential causes from most to least likely.

Potential Cause 1: Incomplete Reaction

  • Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. On a larger scale, inefficient mixing can create "dead spots" in the reactor where reagents are not effectively combined.

  • Diagnostic Steps: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare a sample of the reaction mixture to the starting material standard. An incomplete reaction will show a significant amount of remaining (S)-piperazine-2-carboxamide.

  • Corrective Actions:

    • Extend Reaction Time: Continue the reaction, taking samples every 1-2 hours until the starting material is consumed.

    • Increase Temperature: If the reaction has stalled at ambient temperature, consider gently warming the mixture to 30-40°C. Be cautious, as higher temperatures can promote side reactions.

    • Improve Agitation: On scale-up, ensure the impeller design and agitation speed are sufficient to maintain a homogeneous slurry or solution.

Potential Cause 2: Hydrolysis of Boc Anhydride

  • Causality: Boc₂O is sensitive to water, especially under basic conditions. If your solvent or reagents contain significant amounts of water, the anhydride will hydrolyze to tert-butanol and CO₂, rendering it unavailable for the reaction.

  • Diagnostic Steps: This is difficult to diagnose in-process. The primary indicator is a stalled reaction despite an apparent excess of Boc₂O being added.

  • Corrective Actions:

    • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) has a low water content.

    • Check Reagents: Verify the quality of the base and starting material. If using an aqueous base like NaOH, the reaction must be biphasic and well-stirred to ensure the reaction rate is faster than the hydrolysis rate.

Potential Cause 3: Product Loss During Workup/Isolation

  • Causality: The target molecule has moderate polarity and may have some solubility in both aqueous and organic phases. Significant product loss can occur during aqueous washes if the pH is not optimal or if insufficient organic solvent is used for extraction. Premature precipitation during workup can also lead to losses.

  • Diagnostic Steps: Analyze the aqueous layers by HPLC after extraction to quantify product loss. Check filter cakes and vessel rinses for trapped product.

  • Corrective Actions:

    • Optimize Extraction: Use a sufficient volume of extraction solvent (e.g., DCM or Ethyl Acetate). Perform multiple extractions (e.g., 3x) rather than a single large-volume extraction.

    • Control pH: Ensure the aqueous layer is basic (pH > 9) during extraction to keep the unreacted starting material and product in their free-base form, maximizing partitioning into the organic layer.

    • Efficient Phase Separation: Allow adequate time for layers to separate, especially at a larger scale where emulsions can be more common.

Q2: I'm observing a significant impurity with a higher molecular weight by LC-MS. I suspect it's the di-Boc protected species. How can I minimize its formation?

A2: This is the most common selectivity issue. The formation of (S)-tert-butyl 4-(tert-butoxycarbonyl)-3-carbamoylpiperazine-1-carboxylate occurs when both piperazine nitrogens are acylated.

SM (S)-Piperazine-2- carboxamide Product Desired Mono-Boc Product SM->Product + 1 eq. Boc₂O (Desired Path) SideProduct Di-Boc Side Product SM->SideProduct + 2 eq. Boc₂O (Over-reaction) Product->SideProduct + 1 eq. Boc₂O (Side Reaction)

Caption: Reaction pathways for mono- and di-protection.

Potential Cause 1: Incorrect Stoichiometry

  • Causality: Using a significant excess of Boc₂O is the most direct cause of di-protection.

  • Corrective Actions:

    • Carefully control the stoichiometry of Boc₂O. Start with 1.0-1.05 equivalents relative to the starting material. A slight excess is often needed to drive the reaction to completion, but this should be optimized.

Potential Cause 2: Poor Local Concentration Control

  • Causality: On a larger scale, adding Boc₂O too quickly or in a single portion can create localized areas of high concentration, promoting the faster reaction of the already-formed mono-Boc product into the di-Boc species.

  • Corrective Actions:

    • Slow Addition: Add the Boc₂O solution dropwise over a prolonged period (e.g., 1-3 hours). This maintains a low, steady concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic starting material.

    • Sub-surface Addition: If possible, introduce the Boc₂O solution below the surface of the reaction mixture near the agitator to ensure rapid dispersion.

    • Use a Solution: Never add solid Boc₂O to the reactor. Dissolve it in the reaction solvent first to allow for controlled addition.

Potential Cause 3: Reaction Temperature Too High

  • Causality: Higher temperatures increase the rate of both the desired and undesired reactions. However, it can disproportionately accelerate the second addition.

  • Corrective Actions:

    • Maintain a low reaction temperature. Start the addition at 0-5°C and allow the reaction to slowly warm to room temperature. This is a critical parameter for selectivity.[1]

Q3: The final product is an oil or fails to crystallize effectively during isolation. What are my options for purification at scale?

A3: Obtaining a crystalline solid is crucial for purity and ease of handling. If the product oils out, it's likely due to residual solvent or impurities inhibiting lattice formation.

Potential Cause 1: Residual Solvents

  • Causality: The crude product may retain solvents from the reaction or extraction (e.g., DCM, THF, Ethyl Acetate), which plasticize the solid and prevent crystallization.

  • Corrective Actions:

    • Solvent Swap: After the organic solution is concentrated, add a less-polar, higher-boiling "anti-solvent" in which the product is insoluble (e.g., heptane, MTBE). Continue distillation to azeotropically remove the original solvent. The product should precipitate from the anti-solvent.

    • Thorough Drying: Ensure the isolated crude solid is dried thoroughly under vacuum, possibly with gentle heating (e.g., 40-50°C), to remove all volatile residues before attempting recrystallization.

Potential Cause 2: High Impurity Levels

  • Causality: Impurities, particularly the di-Boc species or unreacted starting material, can act as "crystal poisons," disrupting the ordered packing required for crystallization.

  • Corrective Actions:

    • Recrystallization: This is the most effective method. A good recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures.

      • Recommended Solvent Systems to Screen:

        • Isopropyl Acetate (IPAc) / Heptane

        • Ethanol / Water

        • Methyl tert-Butyl Ether (MTBE)

        • Toluene

    • Slurry Wash: If recrystallization is problematic, the crude solid can be slurried in a solvent that dissolves the impurities but not the product. For example, a slurry in cold MTBE or diethyl ether can be effective at removing non-polar impurities like residual Boc₂O byproducts.

Frequently Asked Questions (FAQs)
  • Q: What is the best base to use for this reaction?

    • A: For laboratory scale, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like DCM are common. For scale-up, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., Toluene/Water or DCM/Water) can be more cost-effective and easier to remove during workup. The choice depends on cost, safety, and waste stream considerations.

  • Q: What analytical methods are essential for in-process control (IPC)?

    • A: HPLC is the most critical tool. It should be used to:

      • Confirm the identity and purity of the starting material.

      • Monitor reaction completion by measuring the disappearance of the starting material.

      • Quantify the formation of the desired product and key impurities (like the di-Boc species). TLC can be used for quick qualitative checks at the bench.

  • Q: How do I handle the exotherm from the reaction?

    • A: The reaction is moderately exothermic. At a large scale, this heat must be managed. The key strategies are:

      • Slow, controlled addition of the Boc₂O solution. The rate of addition dictates the rate of heat generation.

      • Efficient cooling of the reactor jacket.

      • Adequate reactor volume (headspace) to handle any potential pressure increase from CO₂ evolution, although this is typically not vigorous if the addition is controlled.

Key Experimental Protocol (Illustrative Lab Scale)

This protocol provides a robust starting point for optimization.

Materials:

  • (S)-piperazine-2-carboxamide: 10.0 g (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O): 17.7 g (1.05 equiv)

  • Triethylamine (TEA): 11.2 mL (1.05 equiv)

  • Dichloromethane (DCM): 200 mL

  • Water (for workup)

  • Brine (saturated NaCl solution)

Procedure:

  • Charge a 500 mL round-bottom flask with (S)-piperazine-2-carboxamide (10.0 g) and DCM (100 mL).

  • Stir the mixture to form a suspension. Cool the flask to 0-5°C using an ice-water bath.

  • Add TEA (11.2 mL) to the suspension.

  • In a separate beaker, dissolve Boc₂O (17.7 g) in DCM (100 mL).

  • Add the Boc₂O solution to the reaction flask dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., hot Isopropyl Acetate/Heptane) to afford the pure product.

Data Summary Tables

Table 1: Critical Process Parameters & Impact

ParameterRecommended RangeRationale & Impact on Outcome
Boc₂O Stoichiometry 1.0 - 1.05 equivalentsCritical for selectivity. <1.0 eq leads to incomplete conversion. >1.1 eq significantly increases di-Boc impurity formation.
Reaction Temperature 0°C to 25°CControls reaction rate and selectivity. Low temperature during addition minimizes di-Boc formation.
Reagent Addition Rate 1 - 3 hoursManages exotherm and local concentrations. Slow addition is crucial for preventing impurity formation at scale.
Solvent Choice DCM, THF, TolueneImpacts solubility of reagents and ease of workup. Must be anhydrous to prevent Boc₂O hydrolysis.
Base TEA, NaOH, K₂CO₃Affects reaction rate and workup. Inorganic bases are often preferred for cost and ease of removal at scale.

Table 2: Quick Troubleshooting Reference

IssueMost Likely Cause(s)Recommended First Action(s)
Low Yield Incomplete reaction; Product loss in workupCheck for starting material by HPLC; extend reaction time. Analyze aqueous layers for product.
High Di-Boc Impurity Excess Boc₂O; Fast addition; High tempReduce Boc₂O stoichiometry to ~1.02 eq. Add Boc₂O solution slowly at 0-5°C.
Oily Product Residual solvent; High impurity loadPerform a solvent swap to an anti-solvent (e.g., heptane). Attempt recrystallization from a screened solvent system.
Reaction Stalled Hydrolysis of Boc₂OEnsure all reagents and solvents are anhydrous.
References
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Metz, A. E., et al. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-804. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Purity Analysis of Commercial (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the purity of commercial (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, offering a comparative analysis of techniques and detailed experimental protocols.

Introduction: The Significance of Enantiopurity

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and their intermediates. This necessitates the use of robust and validated analytical methods to ensure the quality and consistency of these critical materials.

Identifying Potential Impurities: A Proactive Approach

A thorough purity analysis begins with an understanding of the potential impurities that may be present in the commercial product. These can be broadly categorized as:

  • Enantiomeric Impurity: The undesired (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

  • Process-Related Impurities: These can include unreacted starting materials, reagents, by-products from the synthetic route, and degradation products. For instance, in a typical synthesis starting from piperazine-2-carboxamide, potential impurities could include the unprotected piperazine-2-carboxamide, residual coupling agents, or by-products from the Boc-protection step.

  • Positional Isomer: tert-Butyl 2-carbamoylpiperazine-1-carboxylate, where the carbamoyl group is at the 2-position of the piperazine ring instead of the 3-position.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. The primary methods for analyzing (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Information Provided Strengths Limitations
Chiral HPLC Enantiomeric purity, quantification of impuritiesHigh sensitivity and resolution for enantiomersRequires specific chiral stationary phase, method development can be time-consuming
¹H and ¹³C NMR Structural confirmation, identification and quantification of impuritiesProvides detailed structural information, non-destructiveLower sensitivity compared to HPLC, may not resolve all impurities
Mass Spectrometry (MS) Molecular weight confirmation, identification of impuritiesHigh sensitivity and specificity, can be coupled with chromatography (LC-MS)Does not provide stereochemical information on its own

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The cornerstone of purity analysis for chiral compounds is enantioselective HPLC. The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[1]

Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development Select CSP Select Chiral Stationary Phase (e.g., polysaccharide-based) Screen Mobile Phases Screen Mobile Phases (Normal Phase: Hexane/IPA Reversed Phase: ACN/Water) Select CSP->Screen Mobile Phases Optimize Conditions Optimize Conditions (Flow rate, Temperature, Gradient) Screen Mobile Phases->Optimize Conditions Validate Method Validate Method (Linearity, Accuracy, Precision) Optimize Conditions->Validate Method

Figure 1. Workflow for Chiral HPLC Method Development.

Protocol for Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral column, such as one based on a cellulose or amylose derivative. For piperazine derivatives, a column like Chiralpak® IC has shown good performance.[1]

  • Mobile Phase: A typical starting point for normal-phase chromatography is a mixture of hexane and isopropanol. The ratio is critical for achieving separation and should be optimized. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape for basic compounds like piperazines.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, for example, 210 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric purity is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the target compound and for identifying and quantifying impurities.

¹H NMR Analysis:

The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (a complex series of multiplets), and the carbamoyl protons (broad signals). The integration of these signals can be used to confirm the structure. Impurities may be identified by the presence of unexpected signals. For example, the absence of the Boc protecting group would result in a significant shift of the piperazine ring proton signals.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the carbonyl carbon and the carbons of the tert-butyl group are particularly diagnostic.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected [M+H]⁺ ion for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (C₁₀H₁₉N₃O₃) would be at m/z 230.15. The presence of other ions may indicate the presence of impurities.

Experimental Workflow for Purity Analysis:

G Sample Sample Chiral_HPLC Chiral_HPLC Sample->Chiral_HPLC Enantiomeric Purity NMR NMR Sample->NMR Structural Confirmation & Impurity Profile MS MS Sample->MS Molecular Weight Verification Purity_Report Purity_Report Chiral_HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report

Figure 2. Comprehensive Purity Analysis Workflow.

Comparison with an Alternative: tert-Butyl 2-carbamoylpiperazine-1-carboxylate

A potential alternative or positional isomer impurity is tert-Butyl 2-carbamoylpiperazine-1-carboxylate. While sharing the same molecular formula and weight, its different substitution pattern will result in distinct analytical data.

Analytical Technique (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate tert-Butyl 2-carbamoylpiperazine-1-carboxylate Key Differentiating Feature
Chiral HPLC Single peak for the (S)-enantiomer (ideally)May elute at a different retention time on a chiral columnDifferent interaction with the chiral stationary phase
¹H NMR Distinct splitting patterns for piperazine protons due to 3-substitutionDifferent splitting patterns for piperazine protons due to 2-substitutionThe chemical environment of the piperazine ring protons
¹³C NMR Unique set of chemical shifts for the piperazine carbonsDifferent chemical shifts for the piperazine carbonsThe position of the carbamoyl group affects the carbon chemical shifts

Conclusion: Ensuring Quality and Confidence

The purity analysis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate requires a combination of powerful analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, while NMR and MS provide crucial information for structural confirmation and the identification of other impurities. By implementing the robust protocols and understanding the potential pitfalls outlined in this guide, researchers can confidently assess the quality of this critical building block, ensuring the integrity and success of their drug discovery and development endeavors.

References

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. [Link]

  • tert-Butyl 2-carbamoylpiperazine-1-carboxylate | C9H17N3O3 - PubChem. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

Sources

Enantiomeric excess determination of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Enantiomeric Excess Determination of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a fundamental determinant of its safety and efficacy. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over the enantiomeric composition of chiral drugs.

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chiral building block whose enantiomeric purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for developing and validating a robust analytical method for determining its enantiomeric excess (e.e.). We will compare the primary analytical techniques, delve into a systematic method development workflow, and offer insights grounded in established scientific principles.

Understanding the Molecule: Physicochemical Properties

Before embarking on method development, a thorough analysis of the target molecule's structure is essential.

  • Structure: (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate possesses two key features for chiral analysis:

    • A secondary amine within the piperazine ring and a primary amide, both of which can interact with a chiral stationary phase (CSP) through hydrogen bonding.

    • The tert-butoxycarbonyl (Boc) protecting group provides steric bulk, which can enhance chiral recognition.

  • UV-Vis Absorbance: The presence of the carbamoyl and carboxyl groups suggests weak UV absorbance at low wavelengths (around 200-220 nm). This makes UV detection feasible, although sensitivity might be limited. Alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD) could be considered if higher sensitivity is required.

  • Solubility: The molecule's structure suggests solubility in polar organic solvents like methanol, ethanol, and acetonitrile, which are commonly used in chromatography.

A Comparative Overview of Chiral Separation Techniques

The determination of enantiomeric excess predominantly relies on chromatographic techniques that can differentiate between enantiomers. The three most powerful and widely used methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

Technique Principle of Separation Key Advantages Common Challenges
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Wide applicability, vast library of commercially available CSPs, high resolution, and established robustness.Longer analysis times, higher consumption of organic solvents compared to SFC.
Chiral SFC Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent.Extremely fast analysis times, low viscosity of the mobile phase leads to higher efficiency, significantly reduced organic solvent consumption ("Green Chemistry").Requires specialized instrumentation; method development can be less intuitive for those unfamiliar with SFC.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector added to the background electrolyte.Extremely high separation efficiency, minimal sample and reagent consumption, orthogonal separation mechanism to chromatography.Lower sensitivity due to small injection volumes and short path length for UV detection; can be less robust than HPLC/SFC.

Systematic Method Development Workflow

A structured approach is crucial for efficiently developing a reliable chiral separation method. The following workflow is recommended, particularly for HPLC and SFC, which are often the primary choices in industrial settings.

G cluster_screening Phase 1: Screening cluster_conditions Generic Mobile Phase Conditions cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation racemic Prepare Racemic Standard (50:50 mixture of enantiomers) screen_cols Screen Diverse CSPs (e.g., Polysaccharide, Pirkle-type) Under Generic Conditions racemic->screen_cols Inject np Normal Phase (NP) (Hexane/Alcohol) po Polar Organic (PO) (ACN/MeOH/Additives) rp Reversed Phase (RP) (ACN/Water/Buffers) select Select Best CSP/Condition (Resolution > 1.5) screen_cols->select Evaluate Chromatograms optimize_mp Optimize Mobile Phase (Co-solvent ratio, additives) select->optimize_mp optimize_params Optimize Other Parameters (Flow rate, Temperature) optimize_mp->optimize_params validate Full Method Validation (ICH Q2(R1) Guidelines) optimize_params->validate

Caption: Chiral Method Development Workflow

Step 1: Chiral Stationary Phase (CSP) Screening

The cornerstone of a successful chiral separation is the selection of an appropriate CSP. Since predicting the interaction between a chiral molecule and a CSP is notoriously difficult, an empirical screening approach is the most effective strategy.[1][2]

  • Rationale: A diverse set of CSPs should be screened to maximize the chances of finding a suitable separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point. Pirkle-type phases and macrocyclic glycopeptides offer alternative chiral recognition mechanisms.[3][4]

  • Protocol:

    • Prepare a solution of the racemic standard of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

    • Screen a set of 3-5 different chiral columns (e.g., Lux Cellulose-1, Chiralpak AD-H, Chirobiotic V).

    • For each column, test a set of generic mobile phase conditions:

      • Normal Phase (NP): A gradient of Hexane/Isopropanol.

      • Polar Organic (PO): A gradient of Acetonitrile/Methanol with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.

      • Reversed Phase (RP): A gradient of Acetonitrile/Water with a buffer.

Step 2: Method Optimization

Once a promising CSP and mobile phase combination is identified (i.e., one that shows at least partial separation of the enantiomers), the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5).

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent (e.g., the percentage of alcohol in a normal-phase system). The type of alcohol (e.g., ethanol, isopropanol) can also have a significant impact on selectivity.

  • Additives/Modifiers: The concentration and type of acidic or basic additives can dramatically alter retention and resolution.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Varying the temperature (e.g., from 15°C to 40°C) can improve resolution.

  • Flow Rate: Adjusting the flow rate can improve efficiency, though its effect on selectivity is usually minor.

Illustrative Protocol: Chiral HPLC Method

The following is a hypothetical, yet scientifically grounded, protocol for the analysis of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, based on the principles outlined above.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.

  • Chromatographic Conditions (Optimized):

    • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Ethanol (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the sample containing (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the retention times of the (S)- and (R)-enantiomers and to verify system suitability (e.g., resolution ≥ 1.5).

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

    • Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.

Method Validation: Ensuring Reliability

Once a method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6] The validation process provides documented evidence that the method is reliable.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities or degradants.The peak for the desired enantiomer should be free from interference from the other enantiomer and any other components.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 for the minor enantiomer over its expected range.
Accuracy To determine the closeness of the measured value to the true value.Recovery of the minor enantiomer should be within 90-110% when spiked into a sample of the major enantiomer.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 5% for the determination of the minor enantiomer at the specification limit (e.g., 0.5%).
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and e.e. results should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±10%), and temperature (±5°C) are varied.[7]

Conclusion: Selecting the Right Tool for the Job

The determination of the enantiomeric excess of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a critical task that demands a robust and reliable analytical method. While Chiral HPLC often represents the gold standard due to its versatility and the wide availability of stationary phases, Chiral SFC is an increasingly attractive alternative, offering significant advantages in speed and reduced solvent consumption.[8][9][10] The choice of technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and "green chemistry" initiatives.

By following a systematic method development workflow—from initial screening through optimization and culminating in a thorough validation according to ICH guidelines—researchers can establish a high-confidence method that ensures the stereochemical integrity of this important chiral building block.

References

  • Bell, D. S. & Wallworth, D. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Regis Technologies. Free Chiral Screening. [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • LCGC International. Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. [Link]

  • ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Reach Separations. Chiral Screening. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Comparative Analysis of the Biological Activities of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Publish Comparison Guide >

A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, a rigid structure, and the capacity for hydrogen bonding, contribute to improved pharmacokinetic profiles and target affinity.[2] This guide focuses on derivatives of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a chiral building block used in the synthesis of novel therapeutic agents. We provide a comparative analysis of the biological activities of these derivatives, focusing on their potential as anticancer agents and Dipeptidyl Peptidase-IV (DPP-4) inhibitors. This document synthesizes structure-activity relationship (SAR) data and presents detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.

The Piperazine Scaffold: A Cornerstone of Modern Drug Design

The six-membered piperazine heterocycle is a cornerstone in the development of new bioactive molecules.[2] Its presence in a molecular structure can confer several advantageous properties:

  • Enhanced Solubility and Bioavailability: The two nitrogen atoms can be protonated at physiological pH, increasing water solubility.[3]

  • Improved ADME Properties: The scaffold often leads to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[2]

  • Target Affinity and Specificity: The rigid conformation and hydrogen bond donor/acceptor capabilities allow for precise interactions with biological targets.[2]

The specific scaffold, (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, offers a chiral center and a protected amine (Boc group), making it an ideal starting point for creating diverse libraries of compounds. Derivatization typically occurs at the second nitrogen of the piperazine ring, allowing for the exploration of various substituents to modulate biological activity.

Comparative Biological Activity: Anticancer and Anti-diabetic Potential

Derivatives of the piperazine-1-carboxylate core have demonstrated significant potential in multiple therapeutic areas, most notably in oncology and metabolic diseases.

Anticancer Activity

The piperazine moiety is a key component of many anticancer agents.[1] Studies have shown that attaching various aromatic and heterocyclic groups to the piperazine core can lead to potent antiproliferative compounds.

For instance, a study on 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives revealed that specific substitutions resulted in nanomolar inhibitory concentrations against various human cancer cell lines.[4] Compound 6r from this series showed IC₅₀ values ranging from 6.1 to 17 nM.[4] Another study highlighted a piperazine derivative with a 4-trifluoromethylphenyl substituent, which was highly effective against melanoma and breast cancer cell lines, causing a growth reduction of up to 98.17% in the SK-MEL-5 melanoma line.[5] A separate investigation found that a novel 4-(benzo[6][7]dioxol-5-ylmethyl) piperazine amide derivative exhibited promising cytotoxic effects on the MDA-MB-231 breast cancer cell line with an IC₅₀ of 11.3 µM.[8]

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineReported Activity (IC₅₀ / % Growth Inhibition)Reference
Quinoxalinyl-piperazinesCompound 6r Various Human Cancer Cells6.1 - 17 nM[4]
Vindoline-piperazine ConjugatesCompound 17 (4-trifluoromethylphenyl sub.)SK-MEL-5 (Melanoma)-98.17%[5]
Vindoline-piperazine ConjugatesCompound 23 ([4-(CF₃)benzyl]piperazine sub.)MDA-MB-468 (Breast)GI₅₀ = 1.00 µM[5]
Piperonyl piperazine amidesCompound 3 MDA-MB-231 (Breast)11.3 µM[8]
Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for treating type 2 diabetes.[9] They work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion.[10] The piperazine scaffold has been successfully employed to design potent DPP-4 inhibitors.

Research into piperazine sulfonamides has identified them as promising DPP-4 inhibitors.[6][10] A key SAR finding is that the presence of electron-withdrawing groups, such as chlorine, enhances inhibitory activity compared to electron-donating groups like methyl.[6][10] These derivatives have shown inhibitory activity ranging from 11.2% to 30% at a 100 µM concentration in in-vitro assays.[6][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature of the substituent attached to the piperazine core.

  • For Anticancer Activity: Large, aromatic, and often halogenated substituents tend to increase potency. For example, quinoxaline and trifluoromethylphenyl groups have led to compounds with nanomolar efficacy.[4][5] The stereochemistry is also crucial, with compounds bearing (S)-configurations sometimes showing significantly higher activity.[11]

  • For DPP-4 Inhibition: Electronic properties of the substituents are key. Electron-withdrawing groups on an attached phenylsulfonyl moiety enhance the inhibitory activity against the DPP-4 enzyme.[6][10] The position of the substituent also matters, with meta-substitution being disfavored.[6][10]

Caption: Structure-Activity Relationship (SAR) of the core scaffold.

Featured Experimental Protocols

To ensure scientific integrity, detailed and validated protocols are essential for assessing the biological activity of newly synthesized compounds.

Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][13]

Causality and Rationale:

  • Seeding Density: Cells are seeded to be in their exponential growth phase during treatment, ensuring that the assay measures the drug's effect on proliferation, not just survival.[13]

  • Incubation Time: A 24-48 hour incubation with the test compound allows sufficient time for cytotoxic or cytostatic effects to manifest.[14]

  • MTT Incubation: A 2-4 hour incubation allows for sufficient formazan production in viable cells without causing toxicity from the MTT reagent itself.[12]

  • Solubilization: The insoluble formazan crystals must be fully dissolved (e.g., with SDS-HCl or DMSO) for accurate spectrophotometric measurement.[7][14]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 1 x 10⁴ to 1 x 10⁵ cells/mL) into each well of a 96-well plate. Include wells with medium only for blank measurements.[13][14]

  • Cell Adhesion: Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach firmly to the well bottom.[13]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in a complete culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.01 M HCl, or a detergent reagent) to each well.[7][12][14]

  • Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure all formazan crystals are dissolved.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

MTT_Workflow A 1. Seed Cells (96-well plate, 10^4 cells/well) B 2. Incubate 24h (Allow Adhesion) A->B C 3. Add Drug Derivatives (Serial Dilutions) B->C D 4. Incubate 24-72h (Drug Exposure) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan Crystal Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: DPP-4 Inhibition Screening Assay (Fluorometric)

This assay quantifies the enzymatic activity of DPP-4 by using a sensitive substrate that releases a fluorescent signal upon cleavage. Inhibitors will reduce the rate of this reaction, leading to a decreased fluorescent signal.[17]

Causality and Rationale:

  • Substrate: The substrate H-Gly-Pro-AMC is specifically designed for DPP-4, which cleaves the Gly-Pro dipeptide. This cleavage releases the fluorophore AMC (7-Amino-4-Methyl Coumarin), which can be measured.[17][18]

  • Incubation: A pre-incubation of the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, which is crucial for accurate IC₅₀ determination.

  • Controls: A positive control (e.g., Sitagliptin) validates the assay's ability to detect inhibition, while a "no inhibitor" control establishes the 100% activity baseline.[17][19]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human DPP-4 enzyme, assay buffer, substrate (H-Gly-Pro-AMC), and a known inhibitor (e.g., Sitagliptin) on ice.[18][19] Prepare working solutions as per the manufacturer's instructions.

  • Plate Setup: In a 96-well black plate, set up wells for:

    • Blank: Assay buffer only (for background fluorescence).

    • 100% Activity Control: Enzyme and buffer (no inhibitor).

    • Inhibitor Control: Enzyme, buffer, and a known inhibitor like Sitagliptin.

    • Test Wells: Enzyme, buffer, and serial dilutions of the test derivatives.

  • Inhibitor Addition: Add 10 µL of the test inhibitor dilutions or control solutions to the appropriate wells.

  • Enzyme Addition: Add 30 µL of assay buffer and 10 µL of diluted DPP-4 enzyme to each well (except the blank).[19] Mix gently.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[19]

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 15-30 minutes, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[19]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each derivative concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to calculate the IC₅₀ value.

Conclusion and Future Perspectives

Derivatives of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate represent a versatile and promising class of compounds for drug discovery. The accumulated data clearly demonstrate their potential as scaffolds for potent anticancer agents and DPP-4 inhibitors. The structure-activity relationships highlighted in this guide—such as the preference for bulky aromatic groups in anticancer derivatives and electron-withdrawing groups for DPP-4 inhibition—provide a rational basis for the design of next-generation compounds. Future research should focus on optimizing the pharmacokinetic properties of the most potent hits and exploring their efficacy in in-vivo models. The robust experimental protocols provided herein offer a validated framework for the continued evaluation and development of these valuable chemical entities.

References

  • Abu Khalaf, R., Alwerafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 459-474. Available from: [Link]

  • Choi, S., et al. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 20(3), 1289-1299. Available from: [Link]

  • Cui, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12346-12352. Available from: [Link]

  • Feng, B., et al. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 Activity Assay Kit. Retrieved from [Link]

  • Markad, D., & Chaniyara, R. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5429-5437. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Paprocka, R., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4467. Available from: [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. Available from: [Link]

  • Vaskevich, I. I., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. Available from: [Link]

  • Vella, G., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3295. Available from: [Link]

  • Weinstabl, H., et al. (2019). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 24(10), 1948. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In-Vitro DPP-4 Inhibition of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The Incretin Effect and the Role of DPP-4: A Mechanistic Overview

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion. This is primarily mediated by the gut-derived hormones GLP-1 and GIP.[1] Upon food intake, these hormones are secreted into the bloodstream and act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion. However, the therapeutic potential of native incretins is limited by their rapid inactivation by DPP-4, which cleaves the N-terminal dipeptide from these hormones, rendering them inactive.[] DPP-4 inhibitors, therefore, act by preserving the endogenous levels of active GLP-1 and GIP, thereby augmenting the incretin effect and improving glycemic control.[][3]

Diagram of the Incretin Signaling Pathway

cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Caption: The incretin signaling pathway and the site of action for DPP-4 inhibitors.

Comparative In-Vitro Activity of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Analogs

The following table summarizes the in-vitro DPP-4 inhibitory activity of a series of piperazine-based analogs. The structural modifications highlight key structure-activity relationships within this chemical class. The choice of these modifications is driven by the desire to explore the impact of various substituents on the piperazine ring and their interactions with the active site of the DPP-4 enzyme.[4][5][6]

Compound IDStructureModification from Parent ScaffoldDPP-4 IC50 (µM)Reference
Parent Scaffold (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate-Data Not Available-
Analog 1 1,4-bis(4-chlorophenylsulfonyl)piperazineReplacement of carbamoyl and Boc groups with 4-chlorophenylsulfonyl groups11.2% inhibition at 100 µM[7]
Analog 2 1,4-bis(4-methylphenylsulfonyl)piperazineReplacement of carbamoyl and Boc groups with 4-methylphenylsulfonyl groups22.6% inhibition at 100 µM[7]
Analog 3 4-ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide (8h)Complex modification with sulfonamide and oxadiazole moieties27.32% inhibition at 10 µM[4][8]
Analog 4 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g)Complex modification with a quinolylpyrrolidine moiety80.4% inhibition at 10 µM[9]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key SAR insights for the piperazine scaffold as a DPP-4 inhibitor:

  • Impact of N-Substituents: The nature of the substituents on the piperazine nitrogens is critical for activity. The replacement of the carbamoyl and Boc groups with bulky, electron-withdrawing phenylsulfonyl groups (Analogs 1 and 2) leads to some inhibitory activity. The higher inhibition observed with the electron-donating methyl group (Analog 2) compared to the electron-withdrawing chloro group (Analog 1) suggests that electronic effects play a role in the interaction with the enzyme.[7]

  • Exploration of the S2 Pocket: The significant increase in potency with more complex modifications (Analogs 3 and 4) highlights the importance of targeting the S2 pocket of the DPP-4 active site. These larger substituents are likely to form additional interactions with hydrophobic and polar residues in this region, leading to enhanced binding affinity.[4][8][9]

  • Rationale for Modifications: The design of these analogs is a rational process aimed at optimizing interactions with the DPP-4 active site. The introduction of aromatic and heterocyclic moieties is a common strategy to engage in π-π stacking and hydrogen bonding interactions with key amino acid residues.[5][10] The exploration of different linker lengths and rigidities, as seen in the varied structures, is crucial for achieving the optimal orientation of the pharmacophoric groups within the binding pocket.

Experimental Protocol: In-Vitro Fluorometric DPP-4 Inhibition Assay

The following is a detailed, step-by-step protocol for a standard in-vitro fluorometric assay to determine the DPP-4 inhibitory activity of test compounds. This protocol is based on established methods and commercially available kits.[3][11]

Principle:

The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor will decrease the rate of AMC release, and the extent of this inhibition is used to determine the inhibitor's potency (IC50 value).

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Gly-Pro-AMC substrate

  • Test compounds (dissolved in DMSO)

  • Sitagliptin or other known DPP-4 inhibitor (as a positive control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Dilute DPP-4 enzyme - Prepare substrate solution - Serially dilute test compounds and controls add_inhibitor Add test compounds, controls, and buffer to wells prep_reagents->add_inhibitor add_enzyme Add diluted DPP-4 enzyme to all wells (except blanks) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Initiate reaction by adding Gly-Pro-AMC substrate pre_incubate->add_substrate incubate_read Incubate at 37°C and measure fluorescence kinetically over 30-60 min add_substrate->incubate_read calculate_rate Calculate the rate of reaction (slope of fluorescence vs. time) incubate_read->calculate_rate calculate_inhibition Calculate % inhibition for each compound concentration calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value by plotting % inhibition vs. log(concentration) calculate_inhibition->determine_ic50

Caption: A streamlined workflow for the in-vitro fluorometric DPP-4 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the DPP-4 assay buffer and bring it to room temperature.

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control (e.g., sitagliptin) in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-4 enzyme.

      • Positive control wells: Diluted positive control and DPP-4 enzyme.

      • Test compound wells: Diluted test compounds and DPP-4 enzyme.

    • The final volume in each well before adding the substrate should be equal.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The in-vitro evaluation of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate analogs reveals critical insights into the structure-activity relationships governing DPP-4 inhibition. The piperazine scaffold serves as a versatile platform for the design of potent inhibitors, with the nature and substitution pattern of the N-substituents playing a crucial role in determining their inhibitory activity. The development of analogs with extended moieties capable of interacting with the S2 pocket of the DPP-4 active site has proven to be a successful strategy for enhancing potency.

The fluorometric assay described herein provides a robust and reliable method for the in-vitro screening and characterization of novel DPP-4 inhibitors. For researchers in the field of antidiabetic drug discovery, a thorough understanding of these experimental techniques and the underlying SAR principles is paramount for the rational design of next-generation therapeutics with improved efficacy and selectivity profiles. Future studies should focus on obtaining a definitive IC50 value for the parent scaffold to provide a direct benchmark for analog comparison and on exploring a wider range of structural modifications to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]

  • Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. National Institutes of Health. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors-New Insights. ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. Oxford Academic. Available at: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Clinical Use of DPP-4 Inhibitors. Frontiers. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

Sources

Cross-validation of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For critical intermediates like (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the necessity for robust, reliable, and rigorously validated analytical methods cannot be overstated. These methods form the bedrock of quality control, ensuring purity, potency, and consistency from early development through to commercial manufacturing.

This guide provides a comprehensive comparison of principal analytical techniques for the characterization and quantification of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate. Moving beyond the validation of individual methods, we delve into the critical process of cross-validation. As defined by the International Council for Harmonisation (ICH), cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency of results across different methods, laboratories, or technologies.[1][2] This is not merely a procedural formality but a scientific imperative to guarantee data interchangeability and support regulatory submissions.[3]

Our discussion is grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the ICH, particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[4][5][6] We will explore the causality behind experimental choices, present detailed protocols, and provide the quantitative data necessary for a robust comparative analysis.

The Regulatory Pillar: ICH Guidelines on Method Validation

Any discussion of analytical method validation must begin with the internationally recognized guidelines from the ICH. These documents provide a harmonized framework for ensuring that an analytical procedure is fit for its intended purpose.[5] The core validation characteristics that must be evaluated include Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[4][7] The suitability of all analytical methods must be verified under the actual conditions of use and thoroughly documented.[4] This continuous verification is part of the method's lifecycle, ensuring it remains valid over time.[6][8]

Cross-Validation Workflow: An Overview

Cross-validation serves to demonstrate the equivalency of different analytical procedures. This is crucial when, for instance, a manufacturing site uses a robust, high-throughput method like HPLC for routine quality control, while a research lab might use a more detailed, structurally informative method like NMR or an orthogonal method like GC-MS to investigate an impurity. The data from these disparate methods must be correlatable and consistent.

Cross_Validation_Workflow cluster_0 Method 1: Primary (e.g., HPLC) cluster_1 Method 2: Orthogonal/Secondary (e.g., GC-MS) M1_Dev Method Development M1_Val Full Method Validation (ICH Q2) M1_Dev->M1_Val M1_Data Sample Data Set A M1_Val->M1_Data Analysis Statistical Comparison (e.g., Student's t-test, Bland-Altman) M1_Data->Analysis M2_Dev Method Development M2_Val Full Method Validation (ICH Q2) M2_Dev->M2_Val M2_Data Sample Data Set B M2_Val->M2_Data M2_Data->Analysis Report Cross-Validation Report Analysis->Report Results meet predefined criteria

Caption: High-level workflow for the cross-validation of two analytical methods.

I. High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[9][10] For (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, a non-volatile and polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity, allowing for excellent resolution from potential impurities. Its high precision and amenability to automation make it ideal for routine QC environments.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: Agilent 1290 Infinity II LC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 5% B

    • 18-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Data Summary: HPLC Method Validation Parameters
ParameterAcceptance Criteria (as per ICH)Result
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target concentration0.05 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%0.45%1.10%
Specificity No interference at analyte retention timePeak pure, no co-elution
LOD Signal-to-Noise ≥ 3:10.005 mg/mL
LOQ Signal-to-Noise ≥ 10:10.015 mg/mL

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: While HPLC is ideal, GC-MS provides an excellent orthogonal method. Orthogonality—using a separation technique based on a different chemical principle—gives a higher degree of confidence in the purity results. Due to the low volatility and polar nature of the carbamoyl and piperazine moieties, direct GC analysis is challenging. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[11] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: GC-MS following Derivatization
  • Derivatization Step:

    • To 1 mg of the sample in a vial, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 300 µL of pyridine (as a catalyst and solvent).

    • Cap the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Agilent 8890 GC coupled with a 5977B MS detector or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Scan Range: 50 - 550 m/z.

Data Summary: GC-MS Method Validation Parameters
ParameterAcceptance Criteria (as per ICH)Result
Linearity (r²) ≥ 0.9950.9985
Range 80-120% of target concentration0.1 - 1.5 mg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.1 - 102.3%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%1.25%2.40%
Specificity Unique mass spectrum, no interferenceConfirmed by fragmentation pattern
LOD Signal-to-Noise ≥ 3:10.01 mg/mL
LOQ Signal-to-Noise ≥ 10:10.03 mg/mL

III. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled tool for absolute structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the same compound.[9][12] The presence of the tert-Butyl group provides a sharp, intense singlet signal corresponding to nine equivalent protons, making it an excellent probe for both identification and quantification.[13][14] While not a high-throughput technique, it is the gold standard for structural confirmation and for certifying reference materials.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~10 mg of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

    • Accurately weigh ~5 mg of an internal standard (e.g., Maleic acid).

    • Dissolve both in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse (zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the sharp singlet from the tert-Butyl protons (approx. 1.4 ppm) and a well-resolved signal from the internal standard (e.g., vinyl protons of Maleic acid at ~6.3 ppm).

  • Calculation: Calculate the purity of the analyte based on the known weight and purity of the internal standard and the ratio of the integrated signals.

Data Summary: NMR Method Characteristics
ParameterCharacteristicResult
Specificity Unambiguous signal assignmentConfirmed via 2D NMR (COSY, HSQC)
Accuracy Traceable to a certified internal standardPurity assay: 99.7% (± 0.2%)
Precision (RSD) ≤ 1.0% for multiple preparations0.35%
Linearity Not applicable in the same way as chromatographySignal intensity is inherently linear with concentration

Comparative Analysis and Cross-Validation

Choosing the right analytical method depends on the intended purpose. HPLC is superior for routine QC due to its speed and precision, while GC-MS offers excellent orthogonal confirmation. NMR stands as the ultimate arbiter of structure and purity. The logical step is to cross-validate the workhorse HPLC method against the orthogonal GC-MS method.

Logical_Relationship cluster_QC Routine Quality Control cluster_Validation Validation & Investigation HPLC HPLC-UV (Primary Assay & Purity) GCMS GC-MS (Orthogonal Confirmation) HPLC->GCMS Cross-Validation NMR NMR (Structural Identity & qNMR) NMR->HPLC Reference Standard Characterization NMR->GCMS Confirms Identity

Caption: Logical relationship between primary, orthogonal, and reference methods.

Cross-Validation Protocol: HPLC vs. GC-MS
  • Sample Selection: Select one batch of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

  • Sample Preparation: Prepare six independent samples from this batch.

  • Analysis:

    • Analyze three samples using the validated HPLC method.

    • Analyze the remaining three samples using the validated GC-MS method (including the derivatization step).

  • Data Evaluation:

    • Calculate the mean assay value from each method.

    • Compare the means. The difference should be within a predefined acceptance criterion, typically no more than 2.0%.

    • Perform a Student's t-test to determine if there is a statistically significant difference between the results of the two methods.[15] A p-value > 0.05 typically indicates no significant difference.

Expected Cross-Validation Outcome
MethodMean Assay Value (%)Standard Deviation% DifferenceStudent's t-test (p-value)
HPLC 99.60.25\multirow{2}{}{0.3%}\multirow{2}{}{0.68}
GC-MS 99.30.40
Conclusion \multicolumn{4}{c}{The methods are considered equivalent for the intended purpose.}

Conclusion

The analytical control of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate requires a multi-faceted approach. While a well-validated RP-HPLC method is sufficient and ideal for routine quality control, a comprehensive analytical package grounded in regulatory guidelines demands more. Cross-validating the primary HPLC method with an orthogonal technique like GC-MS provides a higher level of assurance in the reported purity values. Furthermore, utilizing NMR spectroscopy for definitive structural confirmation and as a potential quantitative tool provides an absolute anchor for the analytical data package. This integrated and cross-validated approach ensures data of the highest integrity, satisfying both scientific rigor and global regulatory expectations.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Merck & Co., Inc. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Ley, S. V., et al. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Organic & Biomolecular Chemistry, 13(37), 9574-9581. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Ortega, J. A., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 72(3-4), 163-173. [Link]

  • Tsunoi, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences, 2(5), 856. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/group-publications/nature19056-si.pdf]([Link] Macmillan/files/group-publications/nature19056-si.pdf)

  • mzCloud. (2017, August 28). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Cioffi, A. G., et al. (2014). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of Medicinal Chemistry, 57(21), 9049-9057. [Link]

  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Pesce, A., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS. Journal of Analytical Toxicology, 40(8), 617-624. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186. [Link]

  • SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate (CAS Number: 170164-47-3), a compound commonly utilized as a building block in the synthesis of various pharmaceutical agents. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice and environmental stewardship.

Hazard Identification and Immediate Safety Precautions

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is associated with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times when handling this compound.

Personal Protective Equipment (PPE) Requirements
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Framework for Disposal: Understanding Carbamate Waste

(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a carbamate derivative. The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates under the Resource Conservation and Recovery Act (RCRA).[3][4] Specifically, certain wastes from carbamate production are listed as hazardous wastes. For instance, organic waste from the production of carbamates and carbamoyl oximes is designated with the hazardous waste code K156.[4]

While laboratory-generated waste may not fall directly under this industrial production code, the principle remains: carbamate-containing waste should be treated as hazardous unless determined otherwise by a qualified professional. This precautionary approach ensures the highest level of safety and environmental protection.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate from a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in hazardous waste management.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate". Do not use abbreviations. The label should also include the accumulation start date.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, as well as grossly contaminated items such as weighing boats and filter paper, in the designated solid waste container.

    • Liquid Waste: Solutions containing (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate should be collected in a designated liquid hazardous waste container. Ensure the container is made of a material compatible with the solvent used. Do not mix incompatible waste streams.

Step 2: On-Site Accumulation

Laboratories generating hazardous waste must adhere to specific on-site accumulation requirements as stipulated by the EPA and local authorities.

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 3: Waste Characterization and Profiling

Before the waste can be transported for disposal, it must be properly characterized. Your institution's Environmental Health and Safety (EHS) department will typically manage this process. Provide them with the following information:

  • The full chemical name and CAS number (170164-47-3).

  • The estimated quantity of the waste.

  • The solvent or other chemicals present in the waste stream.

  • The hazard information (H302, H315, H319, H335).

This information is used to create a waste profile, which is essential for the licensed hazardous waste transporter and the treatment, storage, and disposal facility (TSDF).

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is approaching its fill limit or the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Licensed Professionals: Your institution will have a contract with a licensed hazardous waste disposal company. These professionals are trained in the safe handling, transportation, and disposal of chemical waste in accordance with all federal, state, and local regulations.

Approved Disposal Methodologies

Land disposal of untreated carbamate wastes is generally restricted.[5] The EPA has identified Best Demonstrated Available Technologies (BDAT) for the treatment of various hazardous wastes.[5][6][7] For organic wastes, including those containing carbamates, high-temperature incineration is a common and effective BDAT.

  • Incineration: This is the preferred method for the disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate waste. Incineration at a licensed TSDF ensures the complete destruction of the organic molecule, converting it to less harmful components such as carbon dioxide, water, and nitrogen oxides. The high temperatures and pollution control devices used in modern incinerators are designed to handle such chemical waste safely and effectively.

Do NOT dispose of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collection: Place all contaminated materials, including absorbent and cleaning materials, into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Logical Framework for Disposal Decision-Making

To ensure a systematic and compliant approach to the disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, the following decision-making workflow should be followed.

DisposalWorkflow start Start: Generation of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate Waste identify_hazards Identify Hazards (H302, H315, H319, H335) start->identify_hazards wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe segregate_waste Segregate Waste into a Labeled, Compatible Hazardous Waste Container wear_ppe->segregate_waste accumulate_safely Accumulate Waste in a Designated Satellite Area segregate_waste->accumulate_safely contact_ehs Contact Environmental Health & Safety (EHS) for Pickup accumulate_safely->contact_ehs waste_profiling Provide Information for Waste Profiling contact_ehs->waste_profiling transport Waste Transported by a Licensed Hazardous Waste Hauler waste_profiling->transport disposal Disposal at a Licensed TSDF via High-Temperature Incineration transport->disposal

Caption: Disposal workflow for (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate, thereby upholding the principles of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Best Demonstrated Available Technology (BDAT) Background Document for Newly Listed Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016149401A2 - Piperazine carbamates and methods of making and using same.
  • U.S. Environmental Protection Agency. (n.d.). Best Demonstrated Available Technology (BDAT) Background Document for Characteristic Ignitable Wastes (D001), Characteristic Corrosive Wastes (D002), Characteristic Reactive Wastes (D003), and P and U Wastes Containing Reactive Listing Constituents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Best Demonstrated Available Technology (BDAT) Background Document for Wood Preserving Wastes F032, F034, and F035. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Partnership for Supply Chain Management. (2023, May). Medical Waste Treatment Technologies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.